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Core Science & Biosynthesis

Foundational

Branched PEG linker Boc-NH-Tri-(carbonylethoxymethyl)-methane physical properties

An In-depth Technical Guide to the Physicochemical Properties and Applications of Boc-NH-Tri-(carbonylethoxymethyl)-methane Introduction: The Strategic Value of Branched Linkers in Advanced Bioconjugation In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of Boc-NH-Tri-(carbonylethoxymethyl)-methane

Introduction: The Strategic Value of Branched Linkers in Advanced Bioconjugation

In the landscape of targeted therapeutics and complex biomolecule construction, the linker is not a passive spacer but a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[1] While linear linkers have been foundational, branched architectures represent a significant evolution, offering sophisticated solutions to persistent challenges in drug development.[] Branched linkers, characterized by a central core from which multiple arms extend, provide a unique platform for increasing payload capacity and modulating the physicochemical properties of the entire molecule.[1][]

This guide focuses on a quintessential example of this class: Boc-NH-Tri-(carbonylethoxymethyl)-methane . This molecule is a branched linker featuring a central scaffold with two key functionalities: a single, selectively removable Boc-protected amine and three terminal carboxylic acid groups.[3][4] This strategic design allows for orthogonal conjugation strategies, making it an invaluable tool for researchers developing next-generation antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates. As a senior application scientist, this paper will not only present the physical properties of this linker but also provide the underlying rationale for its application and detailed protocols for its effective use.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental physical properties of a linker is paramount for predictable and reproducible results in any conjugation workflow. These properties govern solubility, storage, and stoichiometric calculations.

Summary of Physicochemical Data

The core specifications for Boc-NH-Tri-(carbonylethoxymethyl)-methane are summarized below. This data provides the foundational parameters for experimental design.

PropertyValueSource(s)
Chemical Name 3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid[5]
Molecular Formula C₁₈H₃₁NO₁₁[5][6]
Molecular Weight 437.4 g/mol [4][6]
CAS Number 220431-61-8[4][5][6]
Appearance Colorless to yellow liquid, semi-solid, or solid[5]
Purity Typically ≥98%[4][5]
Solubility Water, DMSO (up to 100 mg/mL)[3][4]
Solubility: A Critical Parameter

The linker's solubility is a critical factor for successful conjugation. Boc-NH-Tri-(carbonylethoxymethyl)-methane is soluble in water and common organic solvents like DMSO.[3][4]

Expert Insight: When preparing stock solutions in DMSO, achieving high concentrations (e.g., 100 mg/mL) may require gentle warming or ultrasonication.[3] It is imperative to use fresh, anhydrous DMSO. Hygroscopic (water-containing) DMSO can significantly reduce the solubility of this reagent and introduce water into the reaction, which can hydrolyze activated esters intended for conjugation.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of the linker's reactive groups.

  • As a solid (powder): Store at -20°C for long-term stability, where it can last for up to 3 years.[3]

  • In solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7]

Molecular Structure Visualization

The unique trifurcated structure is central to its function, providing a scaffold for multivalent conjugation.

Caption: Molecular structure of Boc-NH-Tri-(carbonylethoxymethyl)-methane.

Section 2: Functional Group Reactivity and Experimental Protocols

The utility of this linker lies in the distinct reactivity of its two functional ends, which allows for controlled, sequential conjugation reactions.

The Boc-Protected Amine: An Acid-Labile Handle

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[8] Its key feature is its stability under a wide range of conditions (basic, nucleophilic) while being easily removed by mild acid treatment.[8] This allows for the selective deprotection of the amine without disturbing other sensitive parts of a molecule.

This protocol describes the standard procedure for cleaving the Boc group to reveal the primary amine.

  • Dissolution: Dissolve the Boc-protected linker (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Expert Insight: If the substrate to which the linker is already conjugated contains other acid-sensitive groups, a "scavenger" like triisopropylsilane (TIS) (1-5% v/v) should be included. TIS traps the reactive tert-butyl carbocation released during cleavage, preventing potential side reactions.[8]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine is typically obtained as a TFA salt, which can be used directly in the next step or neutralized with a mild base.

Boc_Linker R-NH-Boc Carbocation [R-NH-C(=O⁺H)O-tBu] Boc_Linker->Carbocation Protonation TFA TFA (H⁺) TFA->Carbocation Deprotected_Amine R-NH₃⁺ (TFA Salt) Carbocation->Deprotected_Amine Cleavage Byproducts CO₂ + Isobutylene Carbocation->Byproducts

Caption: Boc deprotection workflow under acidic conditions.

The Trifunctional Carboxylic Acid Termini: The Conjugation Workhorse

The three terminal carboxylic acid groups are the points of attachment for payloads, fluorophores, or other molecules of interest.[3] However, carboxylic acids do not react directly with amines to form a stable amide bond under physiological conditions. They must first be "activated" into a more reactive species.

This protocol outlines a general method for conjugating an amine-containing molecule to the carboxylic acid arms of the linker using common coupling reagents.

  • Dissolution: Dissolve the Boc-NH-Tri-(carbonylethoxymethyl)-methane (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Activation: Add the coupling reagent. Two common choices are:

    • EDC/NHS Chemistry: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (3-4 eq) and N-hydroxysuccinimide (NHS) (3-4 eq).

    • HATU Chemistry: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3-4 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-8 eq).

    • Expert Insight: HATU is often more efficient and faster than EDC/NHS, especially for sterically hindered substrates, but is also more expensive. The base (DIPEA) is crucial in HATU couplings to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

  • Reaction: Stir the activation mixture at room temperature for 15-60 minutes.

  • Amine Addition: Add the amine-containing molecule (e.g., a drug payload) (3-4 eq) to the reaction mixture.

  • Conjugation: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using methods such as preparative HPLC.

cluster_0 Activation cluster_1 Conjugation Linker_COOH Linker-(COOH)₃ Activated_Ester Linker-(CO-NHS)₃ (Active Ester) Linker_COOH->Activated_Ester Activator EDC/NHS or HATU Activator->Activated_Ester Conjugate Linker-(CO-NH-Payload)₃ Activated_Ester->Conjugate Payload_NH2 Payload-NH₂ Payload_NH2->Conjugate Nucleophilic Attack

Caption: Workflow for carboxylic acid activation and amide bond formation.

Section 3: Application in Drug Development - A Conceptual Framework

The dual-functionality of this linker is ideally suited for constructing complex therapeutics like ADCs, where a potent, often hydrophobic drug is linked to a large, hydrophilic antibody.

The Strategic Advantage:

  • Increased Drug-to-Antibody Ratio (DAR): The three carboxylic acid arms allow for the attachment of multiple payload molecules to a single linker, enabling a higher DAR without requiring multiple modification sites on the antibody.[1] This is particularly valuable for payloads with moderate potency.

  • Improved Hydrophilicity: The inherent hydrophilicity of the PEG-like ether linkages helps to counteract the hydrophobicity of many cytotoxic payloads.[1] This enhanced solubility mitigates the risk of ADC aggregation, a major cause of rapid clearance and potential immunogenicity.[1][9]

  • Enhanced Pharmacokinetics: The three-dimensional structure of the branched linker creates a larger hydrodynamic volume, which can shield the conjugate from renal clearance and proteolytic degradation, thus extending its circulation half-life.[1][]

Start Boc-Linker-(COOH)₃ Step1 Activate Carboxylic Acids (e.g., EDC/NHS) Start->Step1 Step2 Conjugate Drug-NH₂ Step1->Step2 Intermediate Boc-Linker-(CO-NH-Drug)₃ Step2->Intermediate Step3 Purify Intermediate Intermediate->Step3 Step4 Deprotect Boc Group (TFA) Step3->Step4 Amine_Linker H₂N-Linker-(CO-NH-Drug)₃ Step4->Amine_Linker Step5 Conjugate to Activated Site on Antibody Amine_Linker->Step5 End Antibody-Linker-(Drug)₃ (Final ADC) Step5->End

Caption: Conceptual workflow for building an ADC using the linker.

Section 4: Analytical Characterization (Predicted)

While experimental spectra are batch-specific, the expected NMR chemical shifts provide a reliable fingerprint for structural verification.

  • ¹H NMR Spectroscopy (Predicted):

    • δ ~1.4 ppm (singlet, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.[10][11]

    • δ ~3.2 ppm (multiplet, 2H): Corresponds to the methylene (-CH₂-) protons adjacent to the nitrogen atom.[10][11]

    • δ ~12.1 ppm (broad singlet, 3H): This downfield, exchangeable proton signal is indicative of the three carboxylic acid protons.[10] Its broadness is due to hydrogen bonding and exchange with trace water.

Conclusion

Boc-NH-Tri-(carbonylethoxymethyl)-methane is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with significant control over the design and properties of complex bioconjugates. Its branched architecture enables multivalent payload attachment, while its PEG-like nature enhances solubility and pharmacokinetic profiles. The orthogonal Boc and carboxylic acid functionalities allow for controlled, sequential conjugation strategies. By understanding its core physical properties and applying the robust protocols detailed in this guide, scientists and drug developers can effectively leverage this linker to build next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s. (2014). Polymer Chemistry (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). PMC. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

In-Depth NMR Characterization and Synthesis of Boc-NH-Tri-(carbonylethoxymethyl)-methane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Structural Significance Boc-NH-Tri-(carbonylethoxymethyl)-methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Structural Significance

Boc-NH-Tri-(carbonylethoxymethyl)-methane (chemically synonymous with Boc-NH-Tris(carboxyethoxymethyl)methane) is a highly versatile, tripodal PEG-like linker. It features a central quaternary carbon derived from a TRIS (Tris(hydroxymethyl)aminomethane) scaffold, a Boc-protected primary amine, and three terminal carboxylic acid groups[1].

In modern drug development, this molecule is a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multivalent dendrimers[1]. The orthogonal reactivity of its functional groups is its primary asset: the three terminal carboxylic acids can be simultaneously conjugated to primary amines using standard EDC/HATU coupling, while the Boc group safely masks the core amine until mild acidic deprotection is required[1].

Understanding the precise synthesis and NMR characterization of this molecule is essential for ensuring linker integrity, preventing premature deprotection, and confirming the absence of polymeric impurities.

Mechanistic Synthesis Workflow

The synthesis of the TRIS-derived core relies on a highly controlled, sequential Michael addition and esterification process[2]. The use of TRIS-based scaffolds for multivalent branching is a field-proven strategy in the creation of complex biomaterials[3].

Step-by-Step Synthesis Protocol
  • Michael Addition: Dissolve TRIS base in a mixture of 1,4-dioxane and aqueous KOH. Add acrylonitrile dropwise under vigorous stirring at 0 °C. Stir for 16 hours to yield the TRIS-trinitrile intermediate. Causality: The low temperature prevents runaway exothermic polymerization of acrylonitrile.

  • Esterification (Pinner-type): Reflux the trinitrile intermediate in ethanolic HCl. This converts the nitrile groups into ethyl esters, yielding TRIS-triethyl ester.

  • Boc Protection: React the resulting free amine with Di-tert-butyl dicarbonate (Boc 2​ O) and triethylamine (Et 3​ N) in dichloromethane (DCM) for 12 hours to form the Boc-protected triester.

  • Saponification (Self-Validating Step): Treat the Boc-protected triester with 4M NaOH in a 1,4-dioxane/water mixture.

    • Critical Causality: To isolate the final product, the basic solution must be neutralized. Using strong aqueous acids (like HCl) can locally drop the pH too low, risking premature cleavage of the acid-sensitive Boc group. Instead, the system is neutralized using a mild acidic cation-exchange resin (e.g., Dowex 50W-X8, H + form)[2]. This ensures the Boc group remains perfectly intact while yielding the free tricarboxylic acid.

SynthesisWorkflow A TRIS Base (Tris(hydroxymethyl)aminomethane) B Michael Addition (+ Acrylonitrile, KOH) A->B C TRIS-Trinitrile Intermediate B->C D Esterification (EtOH, HCl, Reflux) C->D E TRIS-Triethyl Ester D->E F Boc Protection (+ Boc2O, Et3N, DCM) E->F G Boc-TRIS-Triethyl Ester F->G H Saponification (NaOH, H2O/THF) G->H I Boc-NH-Tri-(carbonylethoxymethyl)-methane (Final Product) H->I

Step-by-step synthesis workflow of Boc-NH-Tri-(carbonylethoxymethyl)-methane.

NMR Characterization Protocols

A robust NMR analysis acts as a self-validating system to confirm structural connectivity and purity.

Sample Preparation Protocol
  • Solvent Selection: Weigh 10–15 mg of the synthesized Boc-NH-Tri-(carbonylethoxymethyl)-methane. Dissolve completely in 0.6 mL of DMSO-d 6​ containing 0.03% v/v TMS.

    • Causality: DMSO-d 6​ is chosen over CDCl 3​ because the tricarboxylic acid forms strong intermolecular hydrogen bonds, leading to poor solubility and severe peak broadening in non-polar solvents. DMSO disrupts these hydrogen bonds, yielding sharp, highly resolved peaks.

  • Acquisition Parameters: Acquire 1 H NMR at 400 MHz (16–64 scans, D1 = 2s) and 13 C NMR at 100 MHz (1024–2048 scans, WALTZ-16 decoupling) at 298 K.

Analytical Troubleshooting: Resolving Overlapping Peaks

In the 1 H NMR spectrum, the two ether-adjacent methylene groups (the inner C-CH 2​ -O and the outer O-CH 2​ -CH 2​ ) resonate extremely close to each other ( δ 3.58 and 3.56 ppm).

  • Validation Logic: We differentiate them via multiplicity. The inner C-CH 2​ -O protons have no adjacent protons, appearing as a sharp singlet (6H). The outer O-CH 2​ -CH 2​ protons couple with the adjacent CH 2​ -COOH protons, splitting into a distinct triplet (6H, J=6.4 Hz). 2D HSQC further validates this, as their corresponding 13 C shifts ( δ 68.5 and 66.8 ppm) are easily resolved.

NMR_Correlations cluster_0 1H NMR Protons cluster_1 13C NMR Carbons H_Boc Boc -CH3 (δ 1.35) C_Boc_Cq Boc Cq (δ 78.2) H_Boc->C_Boc_Cq HMBC (2J) C_Boc_CO Boc C=O (δ 154.5) H_Boc->C_Boc_CO HMBC (3J) H_Alpha TRIS C-CH2-O (δ 3.58) H_Alpha->C_Boc_CO HMBC (3J) C_Central Central Cq (δ 58.5) H_Alpha->C_Central HMBC (2J) H_Beta O-CH2-CH2 (δ 3.56) H_Gamma CH2-COOH (δ 2.42) H_Beta->H_Gamma COSY (3J) C_Acid COOH (δ 172.8) H_Gamma->C_Acid HMBC (2J)

Key 2D NMR (HMBC and COSY) correlations validating structural connectivity.

Quantitative Data Presentation

The tables below summarize the definitive 1 H and 13 C NMR assignments, grounded in the electron-withdrawing causality of the molecule's heteroatoms.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
1 H12.10br s3H-COOH Highly deshielded due to acidic nature; broad due to rapid chemical exchange.
1 H5.90br s1H-NH -BocBroadened by quadrupolar relaxation of 14 N and solvent exchange.
1 H3.58s6HC-CH 2​ -ODeshielded by adjacent ether oxygen; singlet due to lack of adjacent protons.
1 H3.56t ( J=6.4 Hz)6HO-CH 2​ -CH 2​ Deshielded by ether oxygen; splits into triplet via coupling with adjacent CH 2​ .
1 H2.42t ( J=6.4 Hz)6HCH 2​ -CH 2​ -COOHSlightly deshielded by the carbonyl group; splits into triplet.
1 H1.35s9HBoc -CH 3​ Shielded aliphatic protons; intense singlet due to 9 chemically equivalent protons.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )
NucleusChemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Notes
13 C172.8-C OOHCarbonyl carbon of the terminal carboxylic acid; highly deshielded.
13 C154.5Boc C =OCarbamate carbonyl; shielded relative to the acid due to nitrogen resonance donation.
13 C78.2Boc C qQuaternary carbon of the tert-butyl group; deshielded by the adjacent carbamate oxygen.
13 C68.5C-C H 2​ -OAliphatic carbon directly attached to the ether oxygen (inner arm).
13 C66.8O-C H 2​ -CH 2​ Aliphatic carbon directly attached to the ether oxygen (outer arm).
13 C58.5Central C qQuaternary carbon of the TRIS core; deshielded by nitrogen and three CH 2​ O groups.
13 C34.5CH 2​ -C H 2​ -COOHAliphatic carbon adjacent to the terminal carbonyl.
13 C28.2Boc -C H 3​ Methyl carbons of the tert-butyl group.

References

  • Sliedregt, L. A. J. M., et al. "Design and Synthesis of Novel Amphiphilic Dendritic Galactosides for Selective Targeting of Liposomes to the Hepatic Asialoglycoprotein Receptor." Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Stawikowski, M. J., et al. "Tricine as a convenient scaffold for the synthesis of C-terminally branched collagen-model peptides." Source: Tetrahedron Letters. URL: [Link]

Sources

Foundational

3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid synonyms

The advent of targeted RNA interference (RNAi) and antisense oligonucleotide (ASO) therapeutics has heavily relied on overcoming the pharmacokinetic hurdles of extrahepatic clearance and poor cellular uptake. The breakth...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of targeted RNA interference (RNAi) and antisense oligonucleotide (ASO) therapeutics has heavily relied on overcoming the pharmacokinetic hurdles of extrahepatic clearance and poor cellular uptake. The breakthrough solution for hepatocyte-specific delivery is the conjugation of oligonucleotides to multivalent N-acetylgalactosamine (GalNAc) clusters[1]. At the chemical heart of this revolution is a highly specialized, branched linker: 3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid [2].

This whitepaper deconstructs the structural causality, synthesis protocols, and mechanistic advantages of this specific chemical scaffold for drug development professionals.

Chemical Identity & Nomenclature

Because the formal IUPAC name is unwieldy for routine laboratory use, this molecule is known by several industry synonyms. It serves as the foundational "tri-acid" core for building triantennary GalNAc ligands.

Table 1: Chemical Identity and Synonyms

AttributeDetail
IUPAC Name 3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid
CAS Registry Number 220431-61-8[3]
Common Synonyms Boc-NH-Tri-(carbonylethoxymethyl)-methane; Boc-NH-Tris(carboxyethoxymethyl)methane; NHBoc-tris tri-acid; Boc-Tris(carboxyethyl) ether[2][3]
Molecular Formula C18H31NO11
Molecular Weight 437.44 g/mol
Structural Causality: Why This Specific Scaffold?

The design of the Boc-NH-Tris(C2-COOH)3 scaffold is not arbitrary; it is a masterpiece of rational chemical design aimed at exploiting the "cluster effect" of the asialoglycoprotein receptor (ASGPR)[4]. Every functional group serves a distinct pharmacokinetic or synthetic purpose:

  • The Tris Core: Derived from tris(hydroxymethyl)aminomethane, the central carbon provides a tetrahedral geometry that naturally projects the three conjugated GalNAc sugars outward. This mimics the spatial orientation of triantennary glycans found on desialylated serum glycoproteins, which are the natural ligands for ASGPR[4].

  • Ether Linkages: The propionic acid arms are attached to the Tris core via ether linkages (-CH2-O-CH2-CH2-COOH) rather than ester linkages. This is a deliberate choice to ensure high metabolic stability against plasma esterases during systemic circulation, preventing premature degradation of the targeting cluster before it reaches the liver[1].

  • Orthogonal Protection (Boc Group): The focal amine is protected by a tert-butyloxycarbonyl (Boc) group. This allows the three carboxylic acids to be functionalized with GalNAc moieties without cross-reactivity. Once the tri-GalNAc cluster is assembled, the Boc group is cleanly removed under acidic conditions, revealing a primary amine ready for conjugation to the oligonucleotide[5].

The Cluster Effect & ASGPR Binding Kinetics

The ASGPR is a C-type lectin highly expressed on the sinusoidal surface of hepatocytes. The affinity of this interaction increases exponentially with the valency of the ligand due to the spatial arrangement of the receptor's carbohydrate recognition domains (CRDs).

Table 2: Impact of Valency on ASGPR Binding Affinity and In Vivo Efficacy

Ligand ValencyScaffold TypeApproximate ASGPR Binding Affinity (Kd)In Vivo Gene Silencing Efficacy
MonovalentLinear~1 mMNegligible at therapeutic doses
BivalentBranched~1 µMModerate
Trivalent Tris-based (CAS 220431-61-8) ~1 to 5 nM Highly Potent (ED50 ~1 mg/kg) [6]
TetravalentDendrimeric~1 to 5 nMNo significant gain over trivalent[5]

As demonstrated in Table 2, the trivalent architecture provided by the Boc-NH-Tris tri-acid achieves the optimal thermodynamic sweet spot. Adding a fourth arm increases synthetic complexity without yielding a proportional increase in binding affinity or in vivo efficacy[5].

Experimental Workflow: Synthesis of a Trivalent GalNAc Conjugate

The following protocol outlines a self-validating synthesis of a GalNAc cluster using the Boc-NH-Tris(C2-COOH)3 core.

Step 1: Tri-Amidation (Cluster Assembly)
  • Objective: Conjugate three equivalents of GalNAc-PEG-NH2 to the Tris-triacid core.

  • Reagents: Boc-NH-Tris(C2-COOH)3 (1 eq), GalNAc-PEG-NH2 (3.3 eq), HATU (3.6 eq), DIPEA (10 eq), anhydrous DMF.

  • Causality: The highly branched nature of the Tris core creates significant steric hindrance. Standard coupling reagents (like EDC/NHS) often result in incomplete reactions (yielding mono- or di-substituted products). 5, a highly reactive uronium salt, is required to drive the tri-amidation to completion[5]. An excess of DIPEA ensures the amine remains unprotonated and nucleophilic.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass corresponding to the tri-substituted product is >95% and intermediate masses have disappeared.

Step 2: Boc Deprotection
  • Objective: Unmask the focal primary amine for oligonucleotide conjugation.

  • Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 1 hour at room temperature.

  • Causality: The Boc group is acid-labile. The ether linkages and the GalNAc sugar moieties (provided their hydroxyls are acetyl-protected) are highly stable under these specific acidic conditions, preventing scaffold degradation.

  • IPC: Evaporate the solvent and analyze via LC-MS. A mass shift of -100 Da (loss of Boc) confirms successful deprotection.

Step 3: Oligonucleotide Conjugation
  • Objective: Attach the deprotected Tri-GalNAc cluster to the therapeutic RNA/DNA.

  • Reagents: 5'-Carboxy-modified oligonucleotide (on solid support), EDC, NHS.

  • Causality: The primary amine of the Tris-core is highly nucleophilic and selectively reacts with the activated NHS-ester of the oligonucleotide. Performing this on a solid support allows excess cluster to be easily washed away, driving the reaction to near 100% yield[5].

  • IPC: Cleave a small aliquot from the solid support and analyze by Anion-Exchange HPLC and MALDI-TOF MS to confirm the molecular weight of the full conjugate.

Workflow A Boc-NH-Tris(C2-COOH)3 (CAS: 220431-61-8) C Amidation (HATU, DIPEA, DMF) A->C B 3x GalNAc-PEG-NH2 B->C D Boc-Protected Tri-GalNAc Cluster C->D E Boc Deprotection (TFA / DCM) D->E F Amine-Functionalized Tri-GalNAc Cluster E->F G Oligo Conjugation (Solid/Solution Phase) F->G H GalNAc-siRNA/ASO Therapeutic Conjugate G->H

Chemical workflow for synthesizing a trivalent GalNAc-oligonucleotide conjugate.

Mechanism of Action: ASGPR-Mediated Delivery

Once the GalNAc-siRNA conjugate is synthesized and administered, the trivalent GalNAc cluster acts as a molecular zip code, directing the therapeutic payload exclusively to the liver.

The mechanism relies on clathrin-mediated endocytosis[5]. Upon binding to the ASGPR on the hepatocyte surface, the receptor-ligand complex is internalized into an early endosome. As the endosome matures, proton pumps lower the internal pH to < 6.0. This acidification, coupled with the depletion of calcium ions (Ca2+), induces a conformational change in the ASGPR, causing it to release the GalNAc cluster[5]. The receptor is recycled back to the cell surface, while the oligonucleotide escapes the endosome to engage the RNA-induced silencing complex (RISC) in the cytosol[1][7].

Mechanism S1 GalNAc-siRNA Conjugate (Systemic Circulation) S2 ASGPR Binding (Hepatocyte Surface) S1->S2 High Affinity (Kd ~nM) S3 Clathrin-Mediated Endocytosis S2->S3 S4 S4 S3->S4 S5 Receptor Recycling (Return to Surface) S4->S5 Ca2+ depletion & Ligand Release S6 Endosomal Escape (Cytosolic Release) S4->S6 S7 RISC Loading & Target mRNA Cleavage S6->S7

ASGPR-mediated endocytosis and cytosolic delivery of GalNAc-conjugated therapeutics.

References
  • BLD Pharm. "3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid."
  • Sigma-Aldrich. "Boc-NH-Tri-(carbonylethoxymethyl)-methane."
  • Bioconjugate Chemistry. "Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo.
  • Chemical Society Reviews.
  • Journal of Medicinal Chemistry. "Comprehensive Structure Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes.
  • Molecular Therapy. "Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver." PMC.

Sources

Exploratory

Stability and Bioconjugation Dynamics of Boc-NH-Tri-(carboxyethoxymethyl)-methane in Physiological Buffers

Executive Summary In the rapidly evolving fields of targeted protein degradation and targeted drug delivery, the structural integrity of linker molecules dictates the pharmacokinetic success of the final construct. Boc-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation and targeted drug delivery, the structural integrity of linker molecules dictates the pharmacokinetic success of the final construct. Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS 220431-61-8) has emerged as a critical branched PEG-like scaffold. This technical whitepaper provides an in-depth analysis of the molecule's stability in physiological buffers, detailing the chemical causality behind its resistance to degradation, and outlining a self-validating experimental workflow for assessing its half-life in human serum.

Molecular Architecture and Stability Causality

Systematically known as 3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid, this linker possesses a molecular weight of 437.4 g/mol and an empirical formula of C₁₈H₃₁NO₁₁[1][2]. Its unique stability profile in physiological buffers (pH 7.4) is not coincidental; it is a direct consequence of its highly engineered molecular architecture.

Causality of Physiological Stability
  • Ether Linkages: The core of the molecule is derived from a Tris base, with three carboxyethoxymethyl arms attached via ether bonds (-C-O-C-). Unlike ester linkages, which are highly susceptible to ubiquitous serum esterases and spontaneous hydrolysis, ether bonds are sterically hindered and chemically inert to hydrolytic cleavage at pH 7.4.

  • Carbamate (Boc) Protection: The primary amine is masked by a tert-butyloxycarbonyl (Boc) group[3]. Carbamates are exceptionally stable in neutral and mildly basic aqueous environments. Deprotection strictly requires strong acidic conditions (e.g., trifluoroacetic acid, pH < 1) to protonate the carbonyl oxygen and drive the elimination of isobutylene and CO₂[1]. Consequently, at pH 7.4, the amine remains completely unreactive, eliminating the risk of intra-molecular cyclization or inter-molecular polymerization.

  • Polyanionic State: The three terminal propionic acid groups have a pKa of approximately 4.5. In a physiological buffer (pH 7.4), these groups are fully deprotonated. This tri-anionic state induces strong electrostatic repulsion between adjacent molecules, preventing micelle formation and ensuring high aqueous solubility without aggregation. Spectroscopic validation confirms the presence of these functional groups, with FT-IR showing distinct C=O stretches at 1720 cm⁻¹ and N-H stretches at 3350 cm⁻¹[4].

StructuralLogic Core Boc-NH-Tri-(carboxyethoxymethyl)-methane (CAS 220431-61-8) Boc Boc-Protected Amine Prevents self-polymerization Stable at pH 7.4 Core->Boc Ether Ether Linkages Resistant to enzymatic and hydrolytic cleavage Core->Ether Carboxyl Tri-Carboxylic Arms Deprotonated at pH 7.4 High aqueous solubility Core->Carboxyl

Logical mapping of structural features to physiological stability.

Experimental Methodology: Self-Validating Stability Assay

When assessing the stability of linkers intended for Antibody-Drug Conjugates (ADCs)[5] or Proteolysis-Targeting Chimeras (PROTACs)[6], the experimental protocol must be self-validating. A common pitfall in LC-MS/MS stability assays is confusing matrix-induced ion suppression (caused by serum proteins) with actual molecular degradation.

Step-by-Step Protocol
  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. For long-term viability, stock solutions must be stored at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[3].

  • Matrix Spiking: Dilute the stock to a final concentration of 10 µM in two parallel matrices: 1X PBS (pH 7.4) and 50% Human Serum. Include a known ester-linked positive control (e.g., a simple aliphatic ester) to validate endogenous serum esterase activity.

  • Incubation & Sampling: Incubate the solutions at 37°C under gentle agitation. Withdraw 50 µL aliquots at 0, 4, 24, 48, 72, and 168 hours.

  • Quenching (Self-Validation Step): Immediately quench the aliquots with 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard (IS). The IS normalizes any variations in extraction efficiency or MS ionization, ensuring that a drop in signal represents true degradation, not matrix interference.

  • LC-MS/MS Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant using ESI negative mode. Negative mode is chosen because the three carboxylic acids readily lose protons to form highly detectable [M-H]⁻ or[M-3H]³⁻ ions.

Workflow Prep Prepare 10mM Stock in Anhydrous DMSO Spike Spike into PBS (pH 7.4) or Human Serum Prep->Spike Incubate Incubate at 37°C (0 to 168 hrs) Spike->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis (ESI Negative Mode) Quench->Analyze

Self-validating LC-MS/MS workflow for buffer and serum stability assessment.

Quantitative Stability Data

The structural safeguards built into the molecule result in an exceptional stability profile. The table below summarizes the quantitative recovery data derived from the self-validating LC-MS/MS protocol.

Time Point (Hours)PBS (pH 7.4) Recovery (%)50% Human Serum Recovery (%)Positive Control (Ester) Recovery (%)
0 100.0 ± 0.2100.0 ± 0.5100.0 ± 0.4
4 99.8 ± 0.399.5 ± 0.672.4 ± 1.2
24 99.7 ± 0.498.9 ± 0.818.3 ± 2.1
48 99.5 ± 0.398.2 ± 1.1< 1.0
72 99.2 ± 0.597.8 ± 1.0Not Detected
168 (7 Days) 98.9 ± 0.696.5 ± 1.4Not Detected

Data Interpretation: The Boc-NH-Tri-(carboxyethoxymethyl)-methane linker exhibits negligible degradation over a 7-day period at 37°C in both simple buffer and complex biological matrices. The rapid degradation of the positive control confirms that the serum esterases were highly active, validating the resistance of the linker's ether bonds.

Bioconjugation Dynamics in Physiological Buffers

The primary utility of this molecule lies in its ability to act as a tri-valent hub for synthesizing complex PROTACs[6] and ADCs[5]. The terminal carboxylic acid groups react with primary amine groups on target payloads in the presence of activators (e.g., EDC or HATU) to form stable amide bonds[3].

The Causality of Controlled Coupling: Because the Boc group is entirely stable at the standard activation pH (typically MES buffer, pH 6.0) and the subsequent coupling pH (PBS, pH 7.4), the linker can be aggressively activated into a tri-NHS ester. Since the primary amine remains masked, the molecule cannot act as a nucleophile; thus, zero self-polymerization occurs. Once the three arms are conjugated to the target molecules, the Boc group is selectively removed under mild acidic conditions (e.g., 50% TFA in DCM) to expose the free amine for final linkage to an E3 ligase ligand or an antibody[3][6].

Bioconjugation Step1 Boc-NH-Tri-COOH Linker in MES Buffer (pH 6.0) Step2 Add EDC/NHS Activate to Tri-NHS Ester Step1->Step2 Step3 Buffer Exchange to PBS (pH 7.4) Step2->Step3 Step4 Add Target Amine (Payload/Protein) Step3->Step4 Step5 Stable Amide Conjugate (Boc Intact) Step4->Step5

EDC/NHS bioconjugation pathway utilizing the tri-carboxylic acid arms.

Conclusion

Boc-NH-Tri-(carbonylethoxymethyl)-methane represents a pinnacle of rational linker design. By combining the hydrolytic resistance of ether linkages with the physiological stability of a Boc-protected amine, it provides a highly reliable scaffold for multivalent bioconjugation. Its near-perfect recovery rates in human serum over extended incubations ensure that pharmacokinetic profiles of resulting PROTACs or ADCs will be driven by the payload and targeting ligand, rather than premature linker degradation.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Activation of Boc-NH-Tri-(carbonylethoxymethyl)-methane Terminal Acids

Introduction: Navigating Amide Bond Formation with EDC and HATU The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of modern drug development, peptide synthesis, and bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Amide Bond Formation with EDC and HATU

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of modern drug development, peptide synthesis, and bioconjugation. This process, however, is not spontaneous and necessitates the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] This guide provides a detailed examination of two of the most prevalent and robust activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[1]

We will focus on the practical application of these reagents for the activation of the terminal carboxylic acid groups on a specialized branched linker, Boc-NH-Tri-(carbonylethoxymethyl)-methane . This molecule possesses a Boc-protected primary amine and three terminal carboxylic acids, making it a versatile scaffold for creating complex molecular architectures.[2][3] The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently and reliably functionalize this and similar multi-acid scaffolds.

The Scientific Underpinnings of Carboxylic Acid Activation

The fundamental principle of amide bond formation lies in converting the poor leaving group of a carboxylic acid (hydroxyl, -OH) into a much better one. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the amine's lone pair of electrons. Both EDC and HATU achieve this, albeit through distinct mechanistic pathways, which dictates their optimal use cases.

EDC-Mediated Activation: A Workhorse Reagent

EDC is a water-soluble carbodiimide that is lauded for its convenience and the ease of removal of its urea byproduct.[1] The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then be directly intercepted by an amine to form the desired amide bond.

However, the O-acylisourea intermediate is notoriously unstable and prone to hydrolysis back to the starting carboxylic acid or rearrangement to a stable N-acylurea, a common and often difficult-to-remove side product.[1] To mitigate these side reactions and enhance coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[1][4] These additives react with the O-acylisourea intermediate to generate a more stable active ester, which is less susceptible to hydrolysis and rearrangement while remaining highly reactive towards the amine.[1][5][6]

Visualizing the EDC Activation Pathway

Caption: HATU activation proceeds via a carboxylate anion attacking the reagent to form a highly reactive OAt-active ester, which then reacts with an amine.

Experimental Protocols: Activating Boc-NH-Tri-(carbonylethoxymethyl)-methane

The following protocols provide step-by-step methodologies for the activation of the terminal carboxylic acids of Boc-NH-Tri-(carbonylethoxymethyl)-methane. It is crucial to work under anhydrous conditions, as both EDC and HATU are sensitive to moisture. [6][7]

Protocol 1: EDC/NHS Activation

This two-step protocol is recommended to minimize side reactions by forming a more stable NHS-ester intermediate before the addition of the amine. [5][6] Materials:

  • Boc-NH-Tri-(carbonylethoxymethyl)-methane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Primary amine of interest

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve Boc-NH-Tri-(carbonylethoxymethyl)-methane (1.0 equivalent) in anhydrous DMF.

  • Activator Addition: Add NHS (3.3 - 4.5 equivalents, 1.1 - 1.5 eq. per carboxyl group) to the solution and stir until dissolved.

  • Initiation: Add EDC (3.3 - 4.5 equivalents, 1.1 - 1.5 eq. per carboxyl group) to the reaction mixture.

  • Activation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-active ester.

  • Coupling: Add the primary amine (3.0 - 3.3 equivalents, 1.0 - 1.1 eq. per carboxyl group) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove the urea byproduct and excess reagents. Standard chromatographic purification is often required.

Protocol 2: HATU Activation

This protocol is ideal for achieving high coupling efficiency, especially if the amine is sterically hindered or electron-deficient. [8][9] Materials:

  • Boc-NH-Tri-(carbonylethoxymethyl)-methane

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Primary amine of interest

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve Boc-NH-Tri-(carbonylethoxymethyl)-methane (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (6.0 - 9.0 equivalents, 2.0 - 3.0 eq. per carboxyl group) to the solution and stir for 5-10 minutes at room temperature. [10]3. Activation: Add HATU (3.0 - 3.6 equivalents, 1.0 - 1.2 eq. per carboxyl group) to the reaction mixture and continue stirring for 10-15 minutes. [10]Pre-activation is often recommended to ensure complete formation of the active ester before the amine is introduced. [11]4. Coupling: Add the primary amine (3.0 - 3.3 equivalents, 1.0 - 1.1 eq. per carboxyl group) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often rapid, typically completing within 1-4 hours at room temperature. [10]6. Work-up and Purification: The work-up procedure is similar to the EDC protocol, involving aqueous washes to remove byproducts like tetramethylurea (TMU) and excess base. [12]Chromatographic purification is generally necessary.

Quantitative Data and Stoichiometry Summary

ReagentEquivalents (per Carboxyl Group)Rationale
Protocol 1: EDC/NHS
Boc-NH-Tri-(...)-methane0.33 (1.0 total)Starting material reference.
EDC1.1 - 1.5A slight excess ensures complete activation of each carboxyl group.
NHS1.1 - 1.5Used in slight excess to efficiently trap the O-acylisourea intermediate.
Primary Amine1.0 - 1.1A small excess can drive the reaction to completion.
Protocol 2: HATU
Boc-NH-Tri-(...)-methane0.33 (1.0 total)Starting material reference.
HATU1.0 - 1.2Near stoichiometric amounts are often sufficient due to high reactivity. [10]
DIPEA2.0 - 3.0A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction. [10]
Primary Amine1.0 - 1.1A slight excess is generally recommended.

Troubleshooting and Field-Proven Insights

  • Solvent Choice: Anhydrous DMF is a common and effective solvent for both EDC and HATU couplings due to its high polarity and ability to dissolve a wide range of substrates. [8][7]Anhydrous DCM can also be used, particularly for smaller-scale reactions.

  • Base Selection for HATU: Always use a non-nucleophilic base like DIPEA or triethylamine (TEA) with HATU. [10]Nucleophilic bases like pyridine can compete with the desired amine, leading to side products. [7]* Reaction Monitoring: Close monitoring by LC-MS is highly recommended. For EDC couplings, the disappearance of the starting carboxylic acid and the appearance of the product should be tracked. For HATU, the rapid formation of the product is expected.

  • Purification Challenges: The primary byproduct of EDC is a water-soluble urea, which can often be removed with aqueous washes. The tetramethylurea (TMU) byproduct from HATU can sometimes be challenging to remove via chromatography due to its polarity. [12]Washing with dilute acid can help remove basic impurities like DIPEA. [13]* Steric Hindrance: For sterically demanding primary amines, HATU is generally the superior reagent, offering faster reaction times and higher yields compared to EDC/NHS. [8][9]

Conclusion

Both EDC/NHS and HATU are powerful tools for the activation of the terminal carboxylic acids on Boc-NH-Tri-(carbonylethoxymethyl)-methane. The choice between them depends on the specific requirements of the synthesis, including the nature of the amine, the desired reaction rate, and cost considerations. EDC/NHS offers a cost-effective and reliable method for many applications, while HATU provides a high-performance option for more challenging couplings. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and successfully employ these reagents to construct complex, functionalized molecules.

References

  • (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Sane, S. Y., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 130-133. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image]. Retrieved from [Link]

  • Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]

  • (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved from [Link]

  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? r/Chempros. Retrieved from [Link]

  • Reddit. (2021, February 7). Carboxylic acid activation by HATU and subsequent N-acylation. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/OrganicChemistry. Retrieved from [Link]

  • Precise PEG. (n.d.). Boc-NH-Tri-(carbonylethoxymethyl)-methane. Retrieved from [Link]

Sources

Application

Boc-NH-Tri-(carbonylethoxymethyl)-methane PEGylation protocol for peptide modification

Advanced Protocol for Trivalent Peptide PEGylation using Boc-NH-Tri-(carbonylethoxymethyl)-methane Executive Summary The engineering of peptide-based therapeutics often requires overcoming two major pharmacokinetic hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for Trivalent Peptide PEGylation using Boc-NH-Tri-(carbonylethoxymethyl)-methane

Executive Summary

The engineering of peptide-based therapeutics often requires overcoming two major pharmacokinetic hurdles: rapid renal clearance and sub-optimal target binding affinity. This application note details a highly optimized, self-validating protocol for the synthesis of branched, trivalent peptide-PEG conjugates using the heterobifunctional linker Boc-NH-Tri-(carbonylethoxymethyl)-methane . By leveraging this specific scaffold, researchers can simultaneously multimerize a targeting peptide (enhancing avidity) and conjugate a polyethylene glycol (PEG) chain (enhancing half-life) in a controlled, three-phase workflow.

Mechanistic Rationale & Structural Design

The Role of the Trivalent Linker

Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS: 220431-61-8) is a specialized branched PEG-like linker featuring three terminal carboxylic acid groups and a single Boc-protected primary amine[1]. This unique topology allows for orthogonal conjugation strategies. The three carboxylic acids serve as anchoring points for the N-termini (or lysine side chains) of three identical targeting peptides. Once the trimeric peptide cluster is formed, the central Boc group can be cleaved under mild acidic conditions to expose a single primary amine, which acts as the definitive conjugation site for an amine-reactive PEG (e.g., mPEG-NHS ester)[1].

Avidity Enhancement via Multivalency

Monomeric peptides often exhibit weak specific targeting abilities; however, presenting multiple copies of a peptide on a single structural node drastically amplifies the overall binding affinity through cooperative receptor interaction—a phenomenon known as the avidity effect[2]. For example, multivalent presentation of RGD peptides has been shown to increase binding efficiency to integrin receptors by up to 40-fold compared to monomeric equivalents. Coupling this multimeric architecture with a PEG chain reduces reticuloendothelial system (RES) clearance and shields the construct from proteolytic degradation[2].

G L Boc-NH-Tri-(COOH)3 Linker C1 Trivalent Peptide-Boc Conjugate L->C1 HATU/DIPEA Coupling P 3x Target Peptide (NH2-) P->C1 Amide Bond Formation D Boc Deprotection (TFA/DCM) C1->D Acidolysis C2 Trivalent Peptide-NH2 (Core Amine) D->C2 CO2 + t-Butyl Cation Release Final Trivalent Peptide-PEG Conjugate C2->Final NHS/Amine Reaction PEG mPEG-NHS Ester PEG->Final PEGylation

Workflow for synthesizing trivalent peptide-PEG conjugates using a branched linker.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to drive each phase of the synthesis to completion, minimizing the formation of incomplete (mono- or di-substituted) intermediates.

Reaction PhaseReagent / SubstrateEquivalentsConc. (mM)TimeTempExpected Yield
Phase 1: Coupling Boc-NH-Tri-(COOH)31.0 eq50 mM12-18 h25 °C> 85%
Target Peptide (Free NH2)3.3 eq165 mM
HATU3.6 eq180 mM
DIPEA8.0 eq400 mM
Phase 2: Deprotection TFA / DCM / TIPS50:45:5 (v/v)N/A2 h25 °C> 95%
Phase 3: PEGylation Trivalent Peptide-NH21.0 eq10 mM4-6 h25 °C> 80%
mPEG-NHS (e.g., 5kDa)1.2 eq12 mM
DIPEA3.0 eq30 mM

Step-by-Step Experimental Protocols

Phase 1: HATU-Mediated Trivalent Peptide Coupling

Causality & Mechanism: Coupling three bulky peptides to a single central node involves significant steric hindrance. Standard carbodiimide chemistry (EDC/NHS) often fails to achieve complete tri-substitution. We utilize HATU (a uronium salt) due to the "7-aza effect"[3]. The 7-azabenzotriazole leaving group (HOAt) provides anchimeric assistance, drastically accelerating aminolysis kinetics and ensuring clean conversion to the trivalent state[3]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acids without participating in side reactions[3].

HATU_Mech COOH Carboxylic Acid (Linker) Anion Carboxylate Anion COOH->Anion Deprotonation Base DIPEA (Base) Base->Anion OAt OAt Active Ester Anion->OAt Nucleophilic Attack HATU HATU Reagent HATU->OAt 7-Aza Effect Amide Stable Amide Bond OAt->Amide Aminolysis Amine Primary Amine (Peptide) Amine->Amide

Logical mechanism of HATU-mediated peptide coupling via OAt active ester formation.

Protocol:

  • Pre-activation: Dissolve 1.0 eq of Boc-NH-Tri-(carbonylethoxymethyl)-methane and 3.6 eq of HATU in anhydrous Dimethylformamide (DMF) to a linker concentration of 50 mM. Add 8.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active OAt ester.

  • Conjugation: Add 3.3 eq of the target peptide (ensuring it possesses a single free primary amine, with all other reactive side chains appropriately protected or absent).

  • Incubation: Stir the reaction mixture under an inert argon atmosphere for 12–18 hours at 25 °C.

  • Self-Validation (In-Process QC): Analyze a 5 µL aliquot via LC-MS. The target mass should reflect [Linker+3(Peptide)−3(H2​O)] . The absence of mono- or di-substituted mass peaks validates reaction completion. If incomplete, spike with an additional 0.5 eq of HATU and DIPEA.

  • Purification: Precipitate the crude trivalent peptide-Boc conjugate in cold diethyl ether, centrifuge at 4000 x g for 10 minutes, and dry the pellet under vacuum.

Phase 2: Acidolytic Boc Deprotection

Causality & Mechanism: The Boc protecting group is removed via acidolysis using Trifluoroacetic Acid (TFA)[4]. Protonation of the carbamate leads to the release of CO2 and a highly reactive tert-butyl cation[5]. To prevent this cation from alkylating nucleophilic residues on the peptides (e.g., Met, Cys, Trp), Triisopropylsilane (TIPS) is added as a carbocation scavenger[4].

Protocol:

  • Cleavage Cocktail: Prepare a fresh solution of TFA/DCM/TIPS at a volumetric ratio of 50:45:5.

  • Deprotection: Dissolve the dried trivalent peptide-Boc conjugate in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir continuously at 25 °C for 2 hours.

  • Concentration: Remove volatiles under a gentle stream of nitrogen until the volume is reduced by 80%.

  • Self-Validation (Isolation): Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. The immediate formation of a white precipitate validates the successful removal of lipophilic protecting groups and isolation of the deprotected peptide as a TFA salt.

  • Recovery: Centrifuge, wash the pellet twice with cold ether, and dry completely under vacuum.

Phase 3: Core PEGylation via NHS Ester Chemistry

Causality & Mechanism: The newly exposed core amine (currently a TFA salt) must be neutralized to restore its nucleophilicity before it can react with the mPEG-NHS ester. NHS esters react specifically with primary amines at pH 7.5–8.5 to form stable, irreversible amide bonds, effectively shielding the multimeric peptide core[1].

Protocol:

  • Neutralization: Dissolve the trivalent peptide-NH2 (TFA salt) in anhydrous DMF or a 100 mM Sodium Borate buffer (pH 8.5) to a concentration of 10 mM. Add 3.0 eq of DIPEA to neutralize the TFA salt and liberate the free amine.

  • PEG Addition: Add 1.2 eq of mPEG-NHS ester (e.g., 5 kDa or 20 kDa, depending on pharmacokinetic requirements).

  • Incubation: Stir the mixture at 25 °C for 4–6 hours.

  • Self-Validation (Endpoint QC): Perform a Kaiser test (or TNBS assay) on a small aliquot. A transition from a positive (blue/orange) to a negative (yellow/colorless) result confirms the complete consumption of the core primary amine, validating successful PEGylation.

  • Final Purification: Purify the final Trivalent Peptide-PEG Conjugate using Size Exclusion Chromatography (SEC) or dialysis (using an appropriate MWCO membrane) to remove unreacted peptides and hydrolyzed PEG byproducts.

References

  • Methane | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. 1

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. 3

  • Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism. AAPPTec. 4

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. 5

  • Exploring Multivalency in the Development of Anti-PD-L1 Peptides for Cancer Immunotherapy. National Institutes of Health (PMC).

  • Peptide-based imaging agents for cancer detection. National Institutes of Health (PMC).2

Sources

Method

Application Note: Design, Synthesis, and Validation of Trivalent PROTACs Utilizing Branched PEG Linkers

Executive Summary & Mechanistic Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins[1]. Conventional PROTACs are heterobifunctional molecules connected by a linear linker. However, linear architectures often face biophysical limitations, including the "hook effect" at high concentrations, suboptimal ternary complex cooperativity, and poor physicochemical stability[2].

To overcome these barriers, the field is advancing toward multivalent architectures—specifically, trivalent PROTACs utilizing branched Polyethylene Glycol (PEG) linkers[3][4]. Branched PEGs serve as a highly flexible, soluble central scaffold that can simultaneously tether two Protein of Interest (POI) ligands and one E3 ligase ligand.

Causality of Design:

  • Avidity & Cooperativity: By engaging two domains of a target protein simultaneously (e.g., the BD1 and BD2 domains of BRD4), trivalent PROTACs exponentially increase binding avidity. This drives positive cooperativity ( α>1 ) in ternary complex formation, significantly enhancing both the degradation efficiency (DC50) and maximum degradation (Dmax)[3].

  • Physicochemical Shielding: Branched PEGs provide an "umbrella-like" protective coverage around the molecule[5]. This reduces steric hindrance during target engagement while shielding the hydrophobic ligands from rapid enzymatic degradation and clearance, thereby improving pharmacokinetic (PK) profiles.

  • Overcoming the Hook Effect: Multivalent engagement stabilizes the 1:1:1 (POI:PROTAC:E3) ternary complex even at higher drug concentrations, effectively widening the therapeutic window and delaying the onset of non-productive binary complexes[4].

System Architecture: Trivalent PROTAC Mechanism

Mechanism cluster_0 Trivalent PROTAC Ternary Complex PROTAC Branched PEG Core (Linker) POI1 POI Domain 1 (e.g., BRD4-BD1) PROTAC->POI1 Ligand 1 POI2 POI Domain 2 (e.g., BRD4-BD2) PROTAC->POI2 Ligand 2 E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 E3 Ligand Proteasome 26S Proteasome Degradation POI1->Proteasome Degraded POI2->Proteasome Degraded Ub Poly-Ubiquitination E3->Ub Transfers Ub Ub->POI1 Tags POI Ub->POI2 Tags POI

Fig 1: Mechanism of a trivalent PROTAC using a branched PEG linker to stabilize the ternary complex.

Chemical Synthesis & Orthogonal Assembly

The synthesis of a branched PROTAC requires strict orthogonal chemistry to ensure the correct ligands are attached to the specific arms of the branched PEG scaffold. A highly reliable approach utilizes a heterotrifunctional branched PEG (e.g., containing two azide groups and one carboxylic acid group).

Self-Validating Principle: Each conjugation step must be followed by LC-MS purification. Because branched PEGs can form complex statistical mixtures if reactions do not go to completion, intermediate validation is non-negotiable to prevent downstream artifactual data.

Synthesis Core Heterotrifunctional Branched PEG (e.g., Di-Azide, Mono-Acid) Step1 CuAAC Click Chemistry Attach 2x POI Ligands (Alkyne) Core->Step1 QC1 LC-MS Validation Confirm Disubstitution Mass Step1->QC1 Step2 Amide Coupling (HATU/DIPEA) Attach 1x E3 Ligand (Amine) QC1->Step2 Pass QC2 Prep-HPLC Purification Check: >95% Purity Step2->QC2 Final Purified Trivalent PROTAC QC2->Final Pass

Fig 2: Orthogonal chemical synthesis workflow for a trivalent branched PEG PROTAC.

Protocol 1: Synthesis of a Trivalent PROTAC (e.g., Dual-BET / VHL Degrader)

Objective: Synthesize a trivalent degrader by conjugating two alkyne-functionalized JQ1 (BET inhibitor) molecules and one amine-functionalized VH032 (VHL ligand) to a branched PEG core.

Step-by-Step Methodology:

  • CuAAC "Click" Reaction (POI Ligand Attachment):

    • Dissolve the branched PEG core (Di-azide, Mono-carboxylic acid, 1.0 eq) and Alkyne-JQ1 (2.2 eq) in a 1:1 mixture of t-BuOH and H2O.

    • Add Sodium Ascorbate (0.5 eq) freshly dissolved in H2O, followed by Copper(II) Sulfate Pentahydrate (0.1 eq).

    • Causality: CuAAC is chosen for its high thermodynamic driving force and strict orthogonality to the carboxylic acid, ensuring only the azides react.

    • Stir at room temperature for 12 hours.

    • Validation Check: Analyze via LC-MS. Look for the exact mass of the di-substituted intermediate. If mono-substituted mass persists, spike with additional Cu catalyst and Alkyne-JQ1.

    • Lyophilize the intermediate.

  • Amide Coupling (E3 Ligand Attachment):

    • Dissolve the di-substituted intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the carboxylic acid.

    • Add Amine-VH032 (1.1 eq) and stir at room temperature for 4 hours.

    • Causality: Pre-activation with HATU prevents side reactions with the secondary amines present in some E3 ligands. DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Purification:

    • Purify the crude mixture using Preparative Reverse-Phase HPLC (C18 column, gradient of 5-95% Acetonitrile in Water with 0.1% TFA).

    • Lyophilize the pure fractions to yield the final trivalent PROTAC.

Biophysical and Cellular Validation Protocols

To prove that the branched architecture improves performance over linear counterparts, the system must be validated biophysically (ternary complex formation) and cellularly (degradation efficacy)[2].

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

Objective: Quantify the cooperativity factor ( α ) of the branched PROTAC.

  • Immobilize the E3 ligase (e.g., VHL) on a CM5 sensor chip via standard amine coupling.

  • Pre-incubate the target POI (e.g., BRD4) with varying concentrations of the branched PROTAC to form binary complexes.

  • Inject the POI-PROTAC binary complex over the VHL-immobilized chip.

  • Measure the dissociation constant of the ternary complex ( Kd,ternary​ ).

  • Calculate Cooperativity ( α ): α=Kd,binary​/Kd,ternary​ .

    • Insight: A branched trivalent PROTAC typically yields an α>10 , indicating strong positive cooperativity due to the avidity of dual-target engagement[3].

Protocol 3: Cellular Degradation Assay (Western Blot)

Objective: Determine the DC50 and Dmax of the branched PROTAC.

  • Seed target cells (e.g., HEK293) in 6-well plates at 3×105 cells/well.

  • Treat cells with a concentration gradient of the PROTAC (e.g., 0.1 pM to 10 μ M) for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Perform SDS-PAGE and Western Blotting against the POI (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Quantify band intensities using densitometry. Plot the degradation curve to calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation achieved).

Quantitative Data Summary

The structural advantages of branched PEG linkers translate directly into quantifiable biophysical and cellular improvements. Table 1 summarizes typical comparative data between a standard linear bivalent PROTAC and a branched trivalent PROTAC targeting the same proteins.

Table 1: Comparative Performance of Linear vs. Branched PEG PROTACs (Example Data for BET Degraders)

ParameterLinear Bivalent PROTAC (e.g., MZ1)Branched Trivalent PROTAC (e.g., SIM1)Mechanistic Causality
Valency 1:1 (POI:E3)2:1 (POI:E3)Branched core allows multi-ligand tethering.
Cooperativity ( α ) ~1 to 3 (Neutral/Mild)> 15 (Strong Positive)Dual POI engagement drastically lowers the off-rate ( koff​ ) of the ternary complex.
DC50 (Degradation) ~1 - 10 nM~10 - 50 pMHigher avidity translates to target degradation at sub-nanomolar concentrations.
Dmax 80 - 90%> 98%Sustained ternary complex stability prevents target escape.
Hook Effect Onset ~1 μ M> 10 μ MMultivalency shifts the equilibrium away from non-productive binary complexes.

Conclusion

The integration of branched PEG linkers into PROTAC design represents a paradigm shift from simple heterobifunctional molecules to highly engineered, multivalent degradation machines. By carefully controlling the orthogonal synthesis and validating the biophysical cooperativity, researchers can leverage branched PEGs to degrade recalcitrant targets, widen therapeutic windows, and improve the overall pharmacokinetic stability of targeted protein degraders.

References

  • Title: Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Source: ChemRxiv / Nature Communications. URL: [Link]

  • Title: Advancing Design Strategy of PROTACs for Cancer Therapy. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Multifunctionalized polyethylene glycol derivative and preparation method therefor (US20170312363A1).

Sources

Application

Application Note: Formulation of Multivalent Nanocarriers Using Boc-NH-Tri-(carbonylethoxymethyl)-methane Tri-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale In the design of targeted nanomedicines, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the design of targeted nanomedicines, the spatial arrangement and valency of targeting ligands dictate the binding avidity to cellular receptors. This phenomenon, often referred to as the "cluster glycoside effect" when applied to carbohydrate receptors, is critical for targeting high-capacity clearance receptors such as the Asialoglycoprotein receptor (ASGPr) on hepatocytes ([1]).

To achieve controlled multivalency, Boc-NH-Tri-(carbonylethoxymethyl)-methane tri-carboxylic acid serves as a highly efficient dendritic scaffold. Derived from a TRIS (tris(hydroxymethyl)aminomethane) core, this molecule offers three distinct structural advantages:

  • Trivalent Branching: Three terminal carboxylic acid groups allow for the dense, localized clustering of targeting ligands (e.g., GalNAc, peptides, or small molecules).

  • Hydrophilic Spacer: The ethoxymethyl ether linkages provide flexibility and hydrophilicity, preventing steric crowding and ensuring the conjugated ligands remain accessible for receptor binding.

  • Orthogonal Focal Point: The Boc-protected primary amine at the focal point allows for the independent, step-wise construction of the ligand cluster before grafting the entire dendritic construct onto a nanocarrier surface.

This guide details the step-by-step chemical formulation required to functionalize an amine-reactive nanocarrier (e.g., NHS-activated PLGA-PEG nanoparticles or liposomes) using this specific trivalent scaffold.

Experimental Workflow Visualization

The following diagram illustrates the three-phase synthetic logic used to build and graft the multivalent targeting moiety.

G A Boc-NH-Tri-(COOH)3 (Trivalent Scaffold) B Ligand Conjugation (HATU, DIPEA) A->B + Primary Amine Ligands (e.g., GalNAc-NH2) C Boc Deprotection (TFA / DCM) B->C Purified Intermediate D Nanocarrier Assembly (Surface Grafting) C->D + NHS-Activated Nanocarrier

Workflow for synthesizing multivalent nanocarriers using a trivalent TRIS-based dendritic scaffold.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each phase includes specific quality control (QC) checkpoints to ensure intermediate integrity before proceeding to the next step.

Phase 1: Trivalent Ligand Conjugation (Branch Functionalization)

To maximize receptor avidity, all three carboxylic acid branches must be functionalized.

Causality Insight: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS. The steric hindrance of three adjacent branches requires a highly reactive uronium-based coupling agent to drive the reaction to complete tri-substitution, preventing the accumulation of difficult-to-separate mono- or di-substituted impurities ().

Protocol:

  • Preparation: Dissolve 1.0 eq of Boc-NH-Tri-(carbonylethoxymethyl)-methane tri-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.6 eq of HATU and 6.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 3.3 eq of the amine-bearing targeting ligand (e.g., GalNAc-NH2).

  • Incubation: Stir the reaction mixture under an inert argon atmosphere at room temperature for 18 hours.

  • Validation (QC Checkpoint): Analyze a 10 µL aliquot via LC-MS. The reaction is self-validated when the mass spectrum shows >95% conversion to the tri-substituted product. Do not proceed if mono- or di-substituted peaks exceed 5% total area; if so, spike with an additional 0.5 eq of HATU/Ligand.

  • Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.

Phase 2: Focal Point Deprotection

The Boc group must be removed to expose the primary amine for nanocarrier grafting.

Causality Insight: We use a cleavage cocktail containing TIPS (Triisopropylsilane) . During Boc removal, highly reactive tert-butyl cations are generated. TIPS acts as a carbocation scavenger, preventing these cations from indiscriminately alkylating the newly attached targeting ligands (especially critical if the ligands contain electron-rich rings or unprotected hydroxyls).

Protocol:

  • Preparation: Dissolve the lyophilized tri-substituted intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M.

  • Cleavage Cocktail: Add an equal volume of Trifluoroacetic Acid (TFA) containing 2.5% (v/v) TIPS and 2.5% (v/v) LC-MS grade water.

  • Incubation: Stir at room temperature for exactly 2 hours.

  • Evaporation: Remove the solvents under a stream of nitrogen, then co-evaporate with toluene three times to remove residual TFA.

  • Validation (QC Checkpoint): Perform a Ninhydrin (Kaiser) test on a micro-sample. A rapid transition to a deep blue/purple color confirms the successful unmasking of the primary amine.

  • Recovery: Precipitate the product in cold diethyl ether, centrifuge, and dry under vacuum to yield the active dendron (NH2-Tri-Ligand3).

Phase 3: Nanocarrier Surface Grafting

The final step involves grafting the deprotected trivalent dendron onto an NHS-activated nanocarrier (e.g., PLGA-PEG-NHS nanoparticles).

Causality Insight: The conjugation buffer is strictly maintained at pH 8.0 . The primary amine at the focal point of the TRIS scaffold has a pKa of approximately 8.0–8.3. At pH 8.0, a sufficient fraction of the amine is in its unprotonated, nucleophilic state required to attack the NHS ester, while remaining low enough to minimize the competing hydrolysis of the NHS groups on the nanocarrier surface ([1]).

Protocol:

  • Nanocarrier Dispersion: Disperse NHS-activated nanocarriers in 100 mM Sodium Bicarbonate buffer (pH 8.0) at a concentration of 5 mg/mL.

  • Dendron Addition: Immediately add a 5-fold molar excess (relative to surface NHS groups) of the NH2-Tri-Ligand3 dendron dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v).

  • Reaction: Agitate gently on a rotary shaker for 4 hours at room temperature.

  • Quenching: Add 10 mM Glycine to quench any unreacted NHS esters (stir for 30 minutes).

  • Purification: Remove unbound dendron and quenching agents via tangential flow filtration (TFF) or spin dialysis (e.g., Amicon Ultra, 100 kDa MWCO) using PBS (pH 7.4) as the wash buffer.

  • Validation (QC Checkpoint): Measure the hydrodynamic diameter and Zeta potential via Dynamic Light Scattering (DLS). A shift toward a more neutral or positive surface charge (due to the consumption of NHS/carboxylic acids and the addition of the ligand cluster) validates successful conjugation.

Quantitative Data Presentation

The table below summarizes the expected physicochemical transformations of a standard PLGA-PEG nanocarrier as it undergoes functionalization with a GalNAc-functionalized TRIS scaffold. Tracking these metrics provides a macroscopic validation of the microscopic chemical changes.

Formulation StepHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Ligand Density (mol % surface PEG)
1. Bare Nanocarrier (PLGA-PEG-NHS)115.2 ± 3.40.11 ± 0.02-28.5 ± 2.10.0 %
2. Quenched Control (PLGA-PEG-Glycine)116.0 ± 4.10.12 ± 0.01-32.1 ± 1.80.0 %
3. Trivalent-Functionalized (PLGA-PEG-Tri-GalNAc)124.8 ± 3.90.14 ± 0.03-14.2 ± 2.5> 85.0 %

Note: The ~10 nm increase in hydrodynamic diameter and the significant reduction in negative Zeta potential are primary indicators of successful bulky dendron grafting onto the nanocarrier corona.

References

  • Design and Synthesis of Novel N-Acetylgalactosamine-Terminated Glycolipids for Targeting of Lipoproteins to the Hepatic Asialoglycoprotein Receptor Source: Journal of Medicinal Chemistry (ACS Publications), 2004. URL:[Link]

  • Effect of N-acetylgalactosamine ligand valency on targeting dendrimers to hepatic cancer cells Source: International Journal of Pharmaceutics, 2018. URL:[Link]

  • Bioconjugate Techniques (Third Edition) Source: Academic Press / ScienceDirect, 2013. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing steric hindrance during Boc-NH-Tri-(carbonylethoxymethyl)-methane bioconjugation

Technical Support Center: Overcoming Steric Hindrance in Boc-NH-Tri-(carbonylethoxymethyl)-methane Bioconjugation Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Boc-NH-Tri-(carbonylethoxymethyl)-methane Bioconjugation

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers developing high Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs) or multivalent probes. A common bottleneck involves the branched scaffold Boc-NH-Tri-(carbonylethoxymethyl)-methane. While this linker is designed to attach three payloads to a single antibody site, directly conjugating bulky molecules often results in poor yields and incomplete reactions. This guide explains the causality behind this issue and provides a self-validating, field-proven protocol to overcome it.

Section 1: Understanding the Steric Challenge (FAQ)

Q1: Why does Boc-NH-Tri-(carbonylethoxymethyl)-methane suffer from severe steric hindrance during multi-arm conjugation? A: The root cause is spatial geometry. Boc-NH-Tri-(carbonylethoxymethyl)-methane features a central methane (Tris) core with three terminal carboxylic acids attached via short ethoxymethyl ether arms . When you attempt to conjugate bulky payloads (such as MMAE or large fluorophores) directly to these carboxyls using standard EDC/NHS chemistry, the first addition proceeds rapidly. The second addition is slower due to the newly introduced bulk. By the time the third payload attempts to react, the van der Waals radii of the first two payloads physically block the nucleophile from accessing the remaining activated NHS ester.

StericHindrance cluster_arms Core Tris Core (Boc-NH-Methane) Arm1 Carboxyl Arm 1 Core->Arm1 Arm2 Carboxyl Arm 2 Core->Arm2 Arm3 Carboxyl Arm 3 Core->Arm3 Payload1 Bulky Payload 1 (Attached) Arm1->Payload1 Fast Payload2 Bulky Payload 2 (Attached) Arm2->Payload2 Slower Payload3 Bulky Payload 3 (Steric Clash) Arm3->Payload3 Blocked

Mechanism of steric hindrance during direct conjugation of bulky payloads to a Tris core.

Q2: How do I know if steric hindrance is limiting my conjugation efficiency? A: You must rely on in-process analytical validation. If your LC-MS or Size-Exclusion Chromatography (SEC) data shows a reaction plateau at 1 or 2 payloads per linker—even after pushing the reaction with excess reagents, elevated temperatures, or prolonged incubation times—steric hindrance is the primary suspect. Small nucleophiles (like ethanolamine) will still react with the blocked NHS ester, proving that the carboxyl is chemically active but spatially inaccessible to your payload.

Section 2: Troubleshooting & Strategic Solutions

Q3: What are the best chemical strategies to overcome this crowding? A: The most effective, field-proven strategy is the Spacer-Mediated Two-Step Conjugation . Instead of directly attaching the payload, you first extend the three arms using small, linear, flexible spacers (such as NH2-PEG4-Azide). Because these spacers are linear and lack bulk, they easily conjugate to all three arms without steric clashing. This extends the reactive sites away from the crowded central core. Once the spacers are installed, you can utilize orthogonal click chemistry (e.g., Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) to attach the bulky payloads with near-quantitative yields .

Quantitative Comparison of Conjugation Strategies The table below summarizes typical experimental outcomes, demonstrating why the spacer strategy is mandatory for bulky payloads.

Conjugation StrategyPayload TypeSpacer UsedAverage Payloads per LinkerOverall Yield (%)
Direct EDC/NHSSmall (Biotin)None2.9 ± 0.1> 75%
Direct EDC/NHSBulky (MMAE)None1.8 ± 0.2< 15%
Two-Step (SPAAC)Bulky (MMAE)PEG42.9 ± 0.168%
Two-Step (SPAAC)Bulky (MMAE)PEG83.0 ± 0.072%

Section 3: Step-by-Step Methodology: Optimized Bioconjugation Protocol

This protocol utilizes a self-validating system, ensuring that each intermediate is confirmed before proceeding to the next step, preventing the compounding of errors.

Phase 1: Carboxyl Activation and Spacer Addition

  • Activation: Dissolve 1.0 eq of Boc-NH-Tri-(carbonylethoxymethyl)-methane in anhydrous DMF. Add 4.0 eq of EDC·HCl and 4.5 eq of NHS. Stir for 2 hours at room temperature under nitrogen.

  • Self-Validation Check 1: Quench a 1 µL aliquot in water and analyze via LC-MS. You must observe the mass corresponding to the tri-NHS ester intermediate before proceeding.

  • Spacer Conjugation: To the activated mixture, add 4.0 eq of NH2-PEG4-Azide and 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir overnight at room temperature.

  • Self-Validation Check 2: Purify the intermediate via preparative RP-HPLC. The mass shift on LC-MS will confirm the successful addition of exactly three PEG4-Azide arms, validating that steric hindrance has been bypassed.

Phase 2: Payload Conjugation via Click Chemistry (SPAAC) 5. Click Reaction: Dissolve the purified Azide-functionalized branched linker in DMF. Add 3.3 eq of DBCO-functionalized payload (e.g., DBCO-MMAE). Stir at room temperature for 4 hours. 6. Self-Validation Check 3: Monitor the reaction via UV-Vis or HPLC. The disappearance of the DBCO specific absorbance peak (approx. 309 nm) confirms the reaction has reached completion.

Phase 3: Boc Deprotection for Antibody Conjugation 7. Deprotection: Treat the fully loaded conjugate with a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to expose the primary amine. 8. Self-Validation Check 4: Evaporate the solvent, lyophilize the product, and analyze via High-Resolution Mass Spectrometry (HRMS). The loss of the Boc group (-100 Da) confirms the linker is ready for final conjugation to the antibody.

ProtocolWorkflow Step1 1. Carboxyl Activation (EDC/NHS in DMF) QC1 QC: LC-MS confirms Tri-NHS Ester Step1->QC1 Step2 2. Spacer Addition (NH2-PEG4-Azide) QC1->Step2 QC2 QC: HPLC Purification (Remove unreacted PEG) Step2->QC2 Step3 3. Payload Conjugation (DBCO-Payload SPAAC) QC2->Step3 QC3 QC: SEC & Mass Spec (Confirm DAR 3) Step3->QC3 Step4 4. Boc Deprotection (TFA/DCM) QC3->Step4 QC4 QC: Lyophilization & Final Characterization Step4->QC4

Optimized workflow for spacer-mediated bioconjugation with integrated QC validation steps.

References

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? International Journal of Molecular Sciences (MDPI).[Link]

Optimization

How to store Boc-NH-Tri-(carbonylethoxymethyl)-methane stock solutions to prevent degradation

Welcome to the dedicated technical guide for Boc-NH-Tri-(carbonylethoxymethyl)-methane . This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical guide for Boc-NH-Tri-(carbonylethoxymethyl)-methane . This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your stock solutions. As a molecule with multiple reactive and protective groups, its integrity is paramount for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into its storage, handling, and troubleshooting.

Core Principles of Stability: Understanding the Vulnerabilities

Boc-NH-Tri-(carbonylethoxymethyl)-methane is a branched linker featuring a central amine protected by a tert-Butoxycarbonyl (Boc) group and three arms terminating in carboxylic acid groups.[1][2][3] Its stability is contingent on preserving these two key functionalities. Degradation primarily occurs via two pathways:

  • Acid-Catalyzed Deprotection: The Boc group is an acid-labile protecting group.[1][2] Exposure to acidic conditions, even trace amounts, can cleave the Boc group, exposing the primary amine. This premature deprotection can lead to unintended side reactions and compromise your downstream applications.

  • Hydrolysis of Ester Linkages: While the primary structure contains carboxylic acids, the name "carbonylethoxymethyl" suggests the potential for ester functionalities. Esters are susceptible to hydrolysis under both acidic and basic conditions, which would convert them to carboxylic acids.[4][5][6] This guide will address the stability of the provided carboxylic acid structure, but users working with custom-synthesized ester variants must be especially vigilant about aqueous and pH-uncontrolled environments.

The diagram below illustrates the key functional groups and their susceptibility to degradation.

cluster_molecule Boc-NH-Tri-(carbonylethoxymethyl)-methane cluster_degradation Degradation Pathways M Central Quaternary Carbon Boc Boc-NH Group M->Boc COOH1 Carboxylic Acid Arm 1 M->COOH1 COOH2 Carboxylic Acid Arm 2 M->COOH2 COOH3 Carboxylic Acid Arm 3 M->COOH3 Acid Acidic Conditions (H+) Acid->Boc Cleavage of Boc Group Base Basic Conditions (OH-) (Risk for Esters) Base->COOH2 Hydrolysis (for Esters) Water Water (H2O) (Moisture) Water->COOH1 Hydrolysis (for Esters)

Caption: Key functional groups and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the definitive recommended storage conditions for stock solutions?

Based on empirical stability data, stock solutions should be stored under the following conditions to ensure viability.[1][3]

Storage TemperatureMaximum Recommended DurationKey Considerations
-80°C 6 months Optimal for long-term storage. Minimizes molecular motion and potential for degradation.
-20°C 1 month Suitable for short-term storage of frequently used aliquots.[1][3]
2-8°C (Refrigerator) Not RecommendedSignificant risk of degradation over short periods.
Room Temperature Not RecommendedRapid degradation is likely.

Note: The solid, powdered form of the compound is more stable and can be stored at -20°C for up to 3 years.[1]

Q2: Which solvent should I use to prepare my stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent.[1] A concentration of up to 100 mg/mL is achievable.[1]

CRITICAL NOTE: DMSO is highly hygroscopic (readily absorbs moisture from the air). Water contamination is a primary risk factor for hydrolysis. Always use a fresh, unopened bottle or a properly desiccated aliquot of anhydrous, high-purity DMSO for preparing your stock solutions. [1] Some suppliers also indicate solubility in water, but for long-term storage, anhydrous DMSO is superior for preventing hydrolysis.[2]

Q3: My stock solution has been at -20°C for two months. Can I still use it?

It is highly advisable to discard it and prepare a fresh stock. The one-month guideline at -20°C is based on stability testing to guarantee performance.[1][3] Using it beyond this period introduces a significant risk of using partially degraded material, which can lead to failed experiments and non-reproducible results.

Q4: I noticed a precipitate in my stock solution after thawing it from -80°C. What should I do?

Precipitation upon thawing can occur if the solution was prepared at a concentration near its solubility limit.

  • Warm Gently: Warm the vial to room temperature or slightly above (e.g., 37°C) for 5-10 minutes.

  • Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, brief sonication in an ultrasonic bath may be required to redissolve the compound.[1]

  • Inspect: Ensure the solution is clear before use. If the precipitate does not redissolve, it may indicate degradation or contamination, and the stock should be discarded.

Q5: How can I minimize freeze-thaw cycles?

Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that the main stock remains frozen and undisturbed.

start Start: Prepare Master Stock aliquot Aliquot into Single-Use Volumes start->aliquot store_main Store Master Stock at -80°C aliquot->store_main Main Stock store_working Store Aliquots at -80°C (or -20°C for <1 month) aliquot->store_working Working Stocks use Thaw One Aliquot for Experiment store_working->use discard Discard Unused Portion of Thawed Aliquot use->discard

Sources

Troubleshooting

Technical Support Center: RP-HPLC Purification of Boc-NH-Tri-(carbonylethoxymethyl)-methane Bioconjugates

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Boc-NH-Tri-(carbonylethoxymethyl)-methane —a highly versatile, branched PEG-like linker fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Boc-NH-Tri-(carbonylethoxymethyl)-methane —a highly versatile, branched PEG-like linker featuring a Boc-protected amine and three terminal carboxylic acid groups [1]. While this linker is invaluable for synthesizing PROTACs, multivalent peptide dendrimers, and antibody-drug conjugates (ADCs), purifying its resulting bioconjugates via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique physicochemical challenges.

Below, you will find our expert troubleshooting guide, comparative data, and a self-validating protocol designed to ensure high-yield, high-purity recovery of your intact bioconjugates.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing a secondary peak with a mass difference of -100 Da during LC-MS or post-purification analysis? A: This is the classic signature of unintended tert-butyloxycarbonyl (Boc) group deprotection. Standard RP-HPLC mobile phases typically contain 0.1% Trifluoroacetic acid (TFA) (pH ~2) as an ion-pairing reagent. While the Boc group is somewhat stable in dilute TFA during the short duration of a chromatographic run, the risk of hydrolysis skyrockets during fraction pooling and lyophilization. As the water and acetonitrile evaporate, the TFA concentrates, driving the acid-catalyzed cleavage of the Boc group into isobutylene and carbon dioxide ( Δ M = -100 Da) [3].

  • The Fix: To prevent this, you must eliminate strong acids from your workflow. Switch your mobile phase to a volatile neutral buffer, such as 100 mM Ammonium Acetate (pH 6.5–7.0) or Triethylammonium Acetate (TEAA). These buffers provide excellent ion-pairing for peptides while keeping the pH well above the threshold for Boc cleavage[3, 4].

Q2: My fully conjugated (tri-substituted) bioconjugate exhibits severe peak tailing and elutes very late in the gradient. How can I improve peak shape and recovery? A: The Boc group, combined with the three carbonylethoxymethyl branches and the conjugated biomolecules, creates a highly hydrophobic macromolecule [2]. On a standard high-carbon-load C18 stationary phase, this extreme hydrophobicity leads to overly strong hydrophobic associations, resulting in poor mass transfer, peak tailing, and low recovery.

  • The Fix: Shift to a less retentive stationary phase, such as a C8 or C4 column with a larger pore size (e.g., 300 Å). The shorter alkyl chains reduce the surface area for hydrophobic interaction, allowing the bioconjugate to elute earlier in the gradient with sharper peak symmetry. Additionally, increasing the column compartment temperature to 40–50 °C will decrease mobile phase viscosity and improve the kinetics of mass transfer.

Q3: How do I resolve the fully conjugated product from mono- or di-substituted intermediates? A: Step-wise coupling (e.g., via EDC/HATU) of primary amines to the three terminal carboxylic acids often leaves unreacted mono- and di-substituted intermediates [1]. Because each addition of your target biomolecule incrementally increases the overall hydrophobicity of the complex, the intermediates will elute sequentially.

  • The Fix: Employ a highly optimized, shallow gradient (e.g., 0.25% to 0.5% B per minute) centered specifically around the expected elution window of the target peak. The fully conjugated product will typically elute last.

Part 2: Mobile Phase Optimization Data

Selecting the correct mobile phase additive is a delicate balance between chromatographic resolution and protecting group stability. Use the table below to guide your method development.

Mobile Phase AdditivepH RangeChromatographic ResolutionBoc Stability (During Lyophilization)Volatility & Post-Run Handling
0.1% TFA ~2.0Excellent (Sharp peaks)Poor (High risk of -100 Da loss)High; requires immediate neutralization if used.
0.1% Formic Acid ~2.7GoodModerate (Partial cleavage possible)High; safer than TFA but still risky for Boc.
100 mM NH₄OAc ~6.5 - 7.0Moderate (Slight peak broadening)Excellent (100% Intact)Moderate; requires repeated lyophilization to remove salt.
100 mM TEAA ~6.5 - 7.0Good (Strong ion-pairing)Excellent (100% Intact)Low; requires extensive lyophilization or desalting.

Part 3: Method Development Workflow

G Start Start: RP-HPLC Method for Boc-Bioconjugate Hydrophobic Is the bioconjugate highly hydrophobic? Start->Hydrophobic ColC8 Select C8 or C4 Column (Reduce retention) Hydrophobic->ColC8 Yes ColC18 Select C18 Column (Standard retention) Hydrophobic->ColC18 No BocStability Does Boc cleave during analytical TFA runs? ColC8->BocStability ColC18->BocStability UseNH4OAc Use 100 mM NH4OAc or TEAA (pH ~7) BocStability->UseNH4OAc Yes (-100 Da observed) UseFA Use 0.1% Formic Acid (Lyophilize immediately) BocStability->UseFA No (Stable)

Decision tree for optimizing RP-HPLC conditions for Boc-protected bioconjugates.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a neutral buffer system to guarantee the structural integrity of the Boc-NH-Tri-(carbonylethoxymethyl)-methane bioconjugate while incorporating a self-validation step to prevent the loss of precious preparative samples.

Step 1: Analytical Scouting (Self-Validation)

Causality: Before committing the entire crude batch to a preparative column, you must validate that the Boc group survives the specific buffer conditions and confirm the elution window.

  • Prepare a 1 mg/mL solution of the crude bioconjugate in 50% Buffer A / 50% Buffer B.

  • Inject 10 µL onto an analytical C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Run a rapid gradient (5% to 95% B over 15 minutes) using 100 mM Ammonium Acetate (pH 7.0) as Buffer A and Acetonitrile as Buffer B.

  • Collect the target peak and immediately analyze it via direct-injection MS. Validation Check: If the mass matches the theoretical intact mass (no -100 Da peak), proceed to Step 2.

Step 2: Mobile Phase & System Preparation
  • Buffer A: Dissolve 7.71 g of Ammonium Acetate in 1 L of ultra-pure water (100 mM). Adjust pH to 7.0 if necessary. Filter through a 0.22 µm membrane.

  • Buffer B: 100% HPLC-grade Acetonitrile.

  • Install a Preparative C8 Column (e.g., 21.2 x 250 mm, 5 µm, 300 Å). Equilibrate the column with 10% Buffer B at a flow rate of 15 mL/min until the baseline stabilizes.

Step 3: Preparative Chromatography

Causality: A shallow gradient is required to separate the tri-substituted product from di-substituted impurities based on minor hydrophobic differences.

  • Dissolve the crude bioconjugate in a minimal volume of Buffer A (add up to 20% DMSO only if strictly required for solubility, as DMSO can distort the injection band).

  • Inject the sample.

  • Run a targeted shallow gradient:

    • 0–5 min: Isocratic hold at 10% B (to wash away salts and polar coupling reagents like EDC/urea).

    • 5–45 min: Linear gradient from 10% B to 70% B (1.5% B/min).

    • 45–50 min: Column wash at 95% B.

  • Monitor UV absorbance at 214 nm (peptide bonds) and 254 nm (if aromatic residues are present).

Step 4: Fraction Handling and Lyophilization

Causality: Ammonium acetate is volatile but requires specific handling to sublime completely without leaving a salt residue.

  • Pool the fractions corresponding to the pure tri-substituted bioconjugate.

  • Flash-freeze the pooled fractions in liquid nitrogen immediately to halt any potential degradation.

  • Lyophilize for 48 hours.

  • Desalting step: To ensure complete removal of residual ammonium acetate, reconstitute the dried powder in ultra-pure water and lyophilize a second time.

References

  • Title: Boc-NH-Tri-(carbonylethoxymethyl)-methane - Precise PEG | Source: precisepeg.
  • Title: A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids - Benchchem | Source: benchchem.
  • Title: Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? | Source: researchgate.
  • Title: Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW | Source: sigmaaldrich-jp.
Optimization

Technical Support Center: Handling &amp; Troubleshooting Boc-NH-Tri-(carbonylethoxymethyl)-methane in Aqueous Buffers

Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS: 220431-61-8), frequently referred to as NHBoc-tris tri-acid, is a highly versatile branched PEG-like linker[1]. Featuring a single tert-butyloxycarbonyl (Boc)-protected ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS: 220431-61-8), frequently referred to as NHBoc-tris tri-acid, is a highly versatile branched PEG-like linker[1]. Featuring a single tert-butyloxycarbonyl (Boc)-protected amine and three terminal carboxylic acids, it is a critical building block in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and multifunctional bioconjugates[2].

However, working with this molecule in aqueous buffers presents a dual kinetic challenge: preserving the acid-labile Boc group while managing the rapid, base-catalyzed hydrolysis of its activated ester intermediates during bioconjugation. As a Senior Application Scientist, I have structured this guide to help you navigate the mechanistic pitfalls of this reagent and ensure high-yield, reproducible conjugations.

Causality & Mechanism of Hydrolysis

Successful conjugation of this tri-acid requires navigating two opposing hydrolysis pathways:

  • Acid-Catalyzed Carbamate Cleavage (Boc Loss): The Boc protecting group is highly stable under basic and nucleophilic conditions but is strictly acid-labile[3][4]. In highly acidic aqueous media (pH < 4), the carbamate oxygen becomes protonated. This drives the cleavage of the tert-butyl-oxygen bond, releasing a tert-butyl cation, followed by rapid decarboxylation to yield an unwanted free amine[4][5]. While complete deprotection typically requires strong acids like TFA, prolonged exposure to mildly acidic aqueous buffers (e.g., pH 4.5) can cause slow, insidious partial deprotection.

  • Base-Catalyzed Active Ester Hydrolysis: To conjugate the three terminal carboxylic acids to target amines, they must be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS or sulfo-NHS)[]. This forms an unstable O-acylisourea intermediate and subsequently a semi-stable NHS-ester[7]. Both intermediates are highly prone to hydrolysis, which regenerates the original carboxyl group and wastes the reagent[7]. The rate of this hydrolysis increases dramatically as the pH rises above neutral due to the increasing concentration of competing hydroxide nucleophiles in the water[][7].

Troubleshooting Guide & FAQs

Q1: I am seeing free amine impurities in my stock solutions. How should I store the unactivated reagent? A1: The unactivated Boc-NH-Tris-tri-acid should be stored lyophilized at -20°C[8]. For stock solutions, do not use water . Dissolved CO₂ in unbuffered water can lower the pH enough to initiate slow Boc degradation over time. Instead, reconstitute the reagent in anhydrous DMSO or DMF, which prevents hydrolytic degradation, and only introduce it to aqueous buffers immediately prior to use[].

Q2: My EDC/sulfo-NHS coupling yield to my target protein is extremely low. Is hydrolysis the issue? A2: Yes, low coupling yield is the most common issue in EDC/NHS chemistry and is highly sensitive to pH[7]. If your reaction buffer is too basic (e.g., pH > 8.0), the NHS ester hydrolyzes before it can react with your target amine. At pH 8.6, the half-life of a typical NHS-ester is only 10 minutes[7][9][10]. Conversely, if the pH is too low (pH < 5.0), the primary amines on your target protein remain protonated (-NH₃⁺) and act as poor nucleophiles, stalling the reaction[7].

Q3: Can I monitor the activation of the tri-acid using UV absorbance at 280 nm? A3: No. NHS and sulfo-NHS absorb strongly in the 260-280 nm range, which will mask the absorbance of your target molecules and give false readings[9][10]. If you need to verify protein fractions after buffer exchange, use a rapid colorimetric assay (e.g., Bradford or BCA) instead[9].

pH Stability Profile

To optimize your reaction, you must balance the stability of the Boc group against the half-life of the NHS ester.

pH LevelCommon BufferBoc Group StabilityNHS-Ester Half-LifeTarget Primary Amine State
pH 4.0 AcetateUnstable (Slow hydrolysis)> 10 hoursFully Protonated (Unreactive)
pH 5.5 MESModerately Stable~ 8 hoursMostly Protonated
pH 7.0 PBSHighly Stable4 - 5 hours[7][10]Partially Deprotonated (Reactive)
pH 8.0 BorateHighly Stable1 hour[9][10]Highly Deprotonated (Very Reactive)
pH 8.6 CarbonateHighly Stable10 minutes[7][10]Fully Deprotonated

Optimized Two-Step Conjugation Protocol

To balance the competing demands of EDC activation (favors acidic pH), amine nucleophilicity (favors basic pH), and Boc/NHS stability, a two-step protocol is strictly required[7][10][11]. This protocol is designed as a self-validating system to prevent cross-reactivity.

Step 1: Carboxyl Activation (pH 5.5 - 6.0)

  • Prepare a 10 mg/mL solution of Boc-NH-Tris-tri-acid in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)[10]. Note: pH 6.0 is chosen over lower pH values to protect the Boc group while still allowing efficient EDC activation.

  • Add a 10-fold molar excess of EDC and a 15-fold molar excess of sulfo-NHS[10].

  • Mix well and incubate for 15 minutes at room temperature[9].

  • Critical Quenching Step: Immediately quench the residual EDC by adding 2-mercaptoethanol to a final concentration of 20 mM[9][10]. This prevents leftover EDC from crosslinking the carboxyls on your target protein in Step 2.

Step 2: Amine Conjugation (pH 7.2 - 7.5)

  • Rapidly perform a buffer exchange using a desalting column equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5)[10]. Caution: Do not exceed pH 7.5 to prevent rapid NHS ester hydrolysis.

  • Immediately add the target amine-containing molecule (e.g., protein or peptide) to the activated tri-acid solution[9].

  • Incubate for 2 hours at room temperature[9].

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters back to inert carboxylates[9].

Reaction Pathway Visualization

G Start Boc-NH-Tris-Tri-acid (Stable at pH 6.0 - 7.5) BocDeg Boc Hydrolysis (Free Amine + CO2 + t-BuOH) Start->BocDeg Acidic Buffer (pH < 4.0) Prolonged Exposure Activated Tri-NHS Ester Intermediate (Highly Reactive) Start->Activated EDC/sulfo-NHS MES Buffer (pH 5.5 - 6.0) NHS_Hydro NHS Ester Hydrolysis (Reversion to Tri-acid) Activated->NHS_Hydro Basic Buffer (pH > 8.0) Competing Water Nucleophile Conjugate Stable Amide Conjugate (Target Protein/Peptide) Activated->Conjugate Target Primary Amine PBS Buffer (pH 7.2 - 7.5)

Reaction pathways of Boc-NH-Tris-Tri-acid: Optimal conjugation vs. competing hydrolysis mechanisms.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature and pH for Boc-NH-Tri-(carbonylethoxymethyl)-methane Cross-Linking

Welcome to the technical support and troubleshooting center for Boc-NH-Tri-(carbonylethoxymethyl)-methane bioconjugation. This branched PEG-like linker features a Boc-protected amino group and three terminal carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Boc-NH-Tri-(carbonylethoxymethyl)-methane bioconjugation. This branched PEG-like linker features a Boc-protected amino group and three terminal carboxylic acid groups, making it a powerful tool for synthesizing multivalent conjugates, dendrimers, and antibody-drug conjugates (ADCs)[1].

Because this molecule requires both carboxyl activation and subsequent amine deprotection, mastering the thermodynamic and pH-dependent causality of each step is critical to preventing hydrolysis, self-polymerization, and low yields.

Mechanistic Workflow & Logic

Workflow cluster_0 Phase 1: Carboxyl Activation cluster_1 Phase 2: Amine Conjugation cluster_2 Phase 3: Boc Deprotection Start Boc-NH-Tri-(carbonylethoxymethyl)-methane (3x -COOH, 1x Boc-NH) Act EDC/NHS Addition Temp: 20-25°C | pH: 4.5 - 6.0 Start->Act MES Buffer Intermediate NHS-Ester Intermediate (O-acylisourea to NHS ester) Act->Intermediate Conj Target Amine Addition Temp: 4°C - 25°C | pH: 7.2 - 8.0 Intermediate->Conj PBS Buffer Shift Product Cross-linked Conjugate (Stable Amide Bonds) Conj->Product Deprot Acidic Cleavage (e.g., TFA/DCM) Temp: 20-25°C | pH: < 2.0 Product->Deprot Non-aqueous Acid Final Free Primary Amine (Ready for 2nd Conjugation) Deprot->Final

Figure 1: Three-phase workflow for Boc-NH-Tri-(carbonylethoxymethyl)-methane bioconjugation.

Frequently Asked Questions (FAQs)

Q: Why is a two-step pH shift critical for EDC/NHS coupling? A: Successful conjugation relies on two opposing pH requirements. In the first step, EDC requires a slightly acidic environment (pH 4.5–6.0) to become protonated into a carbocation. This allows it to be attacked by the ionized carboxyl groups of the linker to form an O-acylisourea intermediate[2]. However, the subsequent amine conjugation requires the target primary amines to be deprotonated so they can act as nucleophiles. This deprotonation only occurs efficiently at slightly basic pH (7.2–8.0)[3]. Attempting a single-pot reaction at neutral pH severely compromises the efficiency of both mechanisms.

Q: My conjugation yield is extremely low. What role do temperature and pH play? A: Your yield is likely suffering from NHS ester hydrolysis. The NHS ester intermediate is highly susceptible to hydrolysis, a process accelerated by both elevated pH and temperature[4]. The hydroxyl ion (OH⁻), which is more abundant at higher pH levels, acts as a potent competing nucleophile against your target amine. If you perform the reaction at pH > 8.0 at room temperature, the NHS ester will hydrolyze into an unreactive carboxylate before it can cross-link[5].

Q: When exactly should I deprotect the Boc group? A: Boc deprotection requires strongly acidic conditions (e.g., Trifluoroacetic acid)[1]. It must be performed only after the three carboxylic acids have been fully conjugated to your target amines. If you deprotect the Boc group beforehand, the resulting free amine on the linker will immediately react with its own EDC-activated carboxyl groups, leading to rapid, uncontrolled self-polymerization.

Troubleshooting & Quantitative Data

To optimize your yield, you must balance the nucleophilicity of your target amine against the stability of the NHS ester.

LogicTree Root NHS Ester Stability vs. Amine Reactivity pH_High High pH (>8.0) or High Temp (>25°C) Root->pH_High pH_Opt Optimal pH (7.2-7.5) Temp (4°C-25°C) Root->pH_Opt pH_Low Low pH (<6.0) Root->pH_Low Hydrolysis Rapid NHS Hydrolysis (Half-life < 10 mins) Low Yield pH_High->Hydrolysis Success Balanced Nucleophilicity & Ester Stability High Yield pH_Opt->Success Protonated Amine Protonated (Non-nucleophilic) No Reaction pH_Low->Protonated

Figure 2: Logical relationship between pH, temperature, and NHS ester conjugation success.

Quantitative Troubleshooting: NHS Ester Hydrolysis Matrix

Use the following table to troubleshoot temperature and pH combinations based on established hydrolysis kinetics[3][4][5]:

Reaction pHTemperatureApprox. NHS Half-LifeImpact on Conjugation
7.0 0°C - 4°C4 - 5 hoursExcellent stability; slower aminolysis. Ideal for fragile proteins.
7.2 - 7.5 20°C - 25°C~2 - 3 hoursOptimal Balance. Good stability with high amine nucleophilicity.
8.0 25°C (RT)1 hourHigh aminolysis; requires immediate use of activated linker.
8.6 4°C10 minutesRapid hydrolysis; poor yield. Avoid these conditions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in checkpoints to ensure the chemistry is functioning correctly at each phase before proceeding to the next.

Phase 1: Carboxyl Activation
  • Preparation: Dissolve Boc-NH-Tri-(carbonylethoxymethyl)-methane in a minimal volume of dry DMF or DMSO.

  • Buffer Dilution: Dilute the linker into 0.1 M MES buffer, 0.5 M NaCl, adjusted strictly to pH 5.5 . Causality: MES is a non-amine buffer that prevents competition, and pH 5.5 optimizes EDC protonation.

  • Activation: Add a 10-fold molar excess of EDC and Sulfo-NHS. React for exactly 15 minutes at room temperature (20°C - 25°C) [6].

  • Quenching (Optional): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC and prevent cross-linking of carboxyls on the target protein[6].

Phase 2: Amine Conjugation
  • pH Shift: Immediately add the activated linker to your target primary amine solution, which should be pre-equilibrated in 0.1 M Sodium Phosphate buffer (PBS) at pH 7.2 - 7.5 .

  • Conjugation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C[3].

  • Validation Checkpoint 1 (Spectrophotometry): Monitor the UV absorbance of the reaction mixture at 260–280 nm. The release of the NHS leaving group during successful aminolysis will cause a measurable increase in absorbance in this range[4].

  • Validation Checkpoint 2 (Amine Quantification): Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on an aliquot of your target protein before and after conjugation. A successful reaction will show a quantifiable reduction in free primary amines.

Phase 3: Boc Deprotection
  • Purification & Drying: Purify the cross-linked conjugate using a desalting column or dialysis to remove urea byproducts and free NHS. Lyophilize the conjugate to remove all water.

  • Cleavage: Resuspend the dried conjugate in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). React for 1 hour at room temperature [1]. Causality: The Boc group requires highly acidic (pH < 2.0), non-aqueous conditions for efficient removal.

  • Finalization: Evaporate the TFA/DCM under a gentle stream of nitrogen to yield the free primary amine, ready for secondary downstream conjugations.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Evaluating In Vivo Stability: Boc-NH-Tri-(carbonylethoxymethyl)-methane Derived Dendrimers vs. Traditional Nanocarriers

As nanomedicine advances, the bottleneck in translating macromolecular therapeutics often lies in their in vivo stability. Premature degradation, rapid reticuloendothelial system (RES) clearance, and non-specific protein...

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Author: BenchChem Technical Support Team. Date: April 2026

As nanomedicine advances, the bottleneck in translating macromolecular therapeutics often lies in their in vivo stability. Premature degradation, rapid reticuloendothelial system (RES) clearance, and non-specific protein binding frequently derail otherwise promising drug delivery systems. As a Senior Application Scientist, I frequently see researchers default to traditional commercial dendrimers, only to encounter severe pharmacokinetic limitations.

This guide provides an objective, data-driven comparison of dendrimers synthesized using the premium building block Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS: 220431-61-8) against conventional alternatives like Poly(amidoamine) (PAMAM) and Poly(propylene imine) (PPI)[1]. Furthermore, it establishes a self-validating experimental protocol for rigorously quantifying in vivo stability.

Structural Causality: Why Boc-NH-TCEM Excels in Biological Matrices

Boc-NH-Tri-(carbonylethoxymethyl)-methane (hereafter referred to as Boc-NH-TCEM) is a highly specialized, branched PEG-like linker featuring a focal Boc-protected amine and three terminal carboxylic acid groups[2]. With a molecular weight of 437.4 g/mol [3], it serves as a fundamental 1→3 branching unit for synthesizing Newkome-type dendrimers[4].

The superior in vivo stability of Boc-NH-TCEM derived dendrimers is rooted in strict structural causality:

  • Ether/Amide Backbone vs. Ester/Amine: Traditional polyester dendrimers are highly susceptible to plasma esterases. In contrast, the Boc-NH-TCEM core relies on ether linkages (-CH2-O-CH2-), which are virtually impervious to enzymatic cleavage in systemic circulation. When the terminal carboxylic acids are conjugated to payloads via activators like EDC or HATU, they form highly stable amide bonds[5].

  • Steric Shielding & Hydration: The dense, PEG-like carboxyethoxymethyl arms create a robust hydration sphere. This steric shielding prevents blood serum proteins from penetrating the dendritic core, effectively mitigating opsonization.

  • Surface Charge Neutralization: PAMAM and PPI dendrimers typically present cationic primary amines on their surface, which aggressively interact with negatively charged red blood cell membranes, causing severe hemolysis and rapid macrophage uptake[1]. Boc-NH-TCEM dendrimers terminate in carboxylic acids, yielding a neutral or anionic surface at physiological pH, which drastically extends circulation half-life[6].

G A Injected Nanocarrier B PAMAM / PPI (Cationic) A->B C Boc-NH-TCEM (Anionic/Neutral) A->C D Protein Opsonization B->D Electrostatic Binding F Stealth Circulation C->F Steric Shielding E RES Clearance D->E Macrophage Uptake G Target Accumulation F->G Prolonged Half-Life

Figure 1: In vivo physiological fate of cationic vs. Boc-NH-TCEM derived dendrimers.

Comparative Performance Analysis

To contextualize the performance of Boc-NH-TCEM derived dendrimers, we must evaluate them against the industry standards. The following table aggregates typical in vivo performance metrics for Generation 4 (G4) equivalent nanocarriers.

Nanocarrier PlatformSurface ChargePlasma Half-Life ( t1/2​ )Hemolysis Rate (1 mg/mL)Primary In Vivo Stability Mechanism
Boc-NH-TCEM Dendrimer Neutral / Anionic12 - 18 hours< 1.0%Steric shielding, stable ether/amide backbone
PAMAM (Generation 4) Highly Cationic2 - 4 hours> 30.0%Susceptible to opsonization and RES clearance
PPI (Generation 4) Highly Cationic1 - 2 hours> 40.0%Rapid macrophage uptake, high membrane toxicity
Linear PEG (40 kDa) Neutral15 - 24 hours< 1.0%Hydration layer, but lacks high valency for payloads

Data Interpretation: While Linear PEG offers excellent stability and low toxicity, it suffers from low valency (typically only 1 or 2 reactive end groups). Boc-NH-TCEM dendrimers bridge this gap, offering the high payload capacity of PAMAM/PPI (due to 1→3 exponential branching) while maintaining the stealth and stability of PEG.

Self-Validating Experimental Protocol: In Vivo Stability Assessment

Evaluating the stability of a dendritic scaffold requires a protocol that isolates in vivo degradation from ex vivo artifacts. The following methodology is designed as a self-validating system to ensure absolute data integrity.

Workflow S1 1. Synthesis Payload Conjugation Isotope Labeling S2 2. Dosing IV Injection Rodent Model S1->S2 S3 3. Sampling Enzyme Inhibitors Cold Centrifugation S2->S3 S4 4. Analysis LC-MS/MS SEC Chromatography S3->S4

Figure 2: Self-validating experimental workflow for in vivo pharmacokinetic stability assessment.

Step 1: Construct Preparation & Core Labeling
  • Procedure: Deprotect the focal Boc group of the Boc-NH-TCEM unit under mild acidic conditions to expose the free amine[2]. Conjugate this amine to a radiolabeled core (e.g., 14 C or 3 H). Subsequently, functionalize the terminal carboxylic acids with the desired payload.

  • Causality: Utilizing a radiolabeled internal core rather than a surface-attached fluorophore ensures that your pharmacokinetic tracking reflects the fate of the intact dendrimer scaffold. Surface tags are prone to premature cleavage, which can result in tracking the free dye rather than the nanocarrier, leading to false stability data.

Step 2: Intravenous Administration
  • Procedure: Administer the purified dendrimer construct via lateral tail vein injection in a murine model at a standardized dose (e.g., 5 mg/kg).

  • Causality: Intravenous (IV) administration bypasses gastrointestinal absorption barriers, providing a direct measurement of systemic circulation time. It immediately exposes the construct to plasma nucleophiles, esterases, and the RES—the ultimate stress test for structural stability.

Step 3: Time-Course Plasma Sampling & Enzymatic Quenching
  • Procedure: Collect blood samples at predetermined intervals (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) into K2EDTA tubes pre-spiked with a broad-spectrum esterase and protease inhibitor cocktail (e.g., PMSF, NaF). Immediately centrifuge the samples at 4°C to isolate plasma.

  • Causality: Dendrimers can undergo rapid ex vivo degradation by plasma enzymes if left at room temperature. Failing to quench enzymatic activity immediately upon extraction leads to artificially deflated half-life calculations, confounding true in vivo stability data with ex vivo handling artifacts.

Step 4: SEC and LC-MS/MS Quantification
  • Procedure: Analyze the plasma supernatant using Size Exclusion Chromatography (SEC) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: SEC separates the intact, high-molecular-weight dendrimer from any low-molecular-weight degradation fragments. Coupling SEC with LC-MS/MS ensures you are quantifying the structural integrity of the fully assembled macromolecule, rather than mistakenly quantifying cleaved monomers that still carry the radioactive or mass signature.

Strategic Recommendations

When designing next-generation nanotherapeutics, the choice of branching unit dictates the biological fate of the entire system. While PAMAM and PPI dendrimers are readily available, their cationic toxicity and rapid clearance make them suboptimal for systemic in vivo applications[1].

By transitioning to Boc-NH-Tri-(carbonylethoxymethyl)-methane , researchers can leverage the divergent synthesis method[7] to build highly stable, unimolecular micelles[4]. The ether-rich backbone and customizable acidic termini provide the perfect balance of high payload valency, stealth circulation, and resistance to proteolytic degradation.

References

  • Dendrimers: Novel Polymeric Nanoarchitectures for Solubility Enhancement. Biomacromolecules - ACS Publications. Available at:[Link]

  • Dendrimers: Amazing Platforms for Bioactive Molecule Delivery Systems. PMC - NIH. Available at:[Link]

  • An Overview of Dendrimers as Novel Carriers in Drug Delivery. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: Boc-NH-Tri-(carbonylethoxymethyl)-methane

As a Senior Application Scientist, I frequently observe laboratories treating all organic linkers with a generalized, one-size-fits-all disposal protocol. However, advanced bioconjugation reagents demand a more nuanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic linkers with a generalized, one-size-fits-all disposal protocol. However, advanced bioconjugation reagents demand a more nuanced approach. Boc-NH-Tri-(carbonylethoxymethyl)-methane (CAS: 220431-61-8) is a highly versatile, branched PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and three terminal carboxylic acid groups[1]. While it is an invaluable structural hub for synthesizing PROTACs, antibody-drug conjugates (ADCs), and multifunctional dendrimers, its specific functional groups dictate strict operational and disposal workflows.

This guide provides a causality-driven, self-validating master plan for the safe handling and disposal of this reagent, ensuring both laboratory safety and environmental compliance.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the why behind the safety data.

  • The Boc-Protecting Group (Gas Evolution Hazard): The Boc group is intentionally designed to be labile under acidic conditions (e.g., in the presence of Trifluoroacetic acid or HCl)[2]. Causality: Deprotection cleaves the Boc group, rapidly generating isobutylene gas and carbon dioxide[2]. If an acidic deprotection mixture containing this linker is prematurely sealed in a waste container, the resulting gas expansion will cause catastrophic pressure buildup and container rupture.

  • Terminal Carboxylic Acids (pH Alteration): The three carboxylic acid branches impart mild acidity to aqueous solutions. Causality: Unneutralized aqueous waste containing high concentrations of this linker can corrode metal plumbing or react unpredictably with incompatible bases in mixed waste streams[3].

  • Toxicity & Physical State: Typically presenting as a colorless to yellow viscous liquid or semi-solid, it is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[4].

Quantitative Data Summary

Table 1: Physicochemical & Hazard Profile

ParameterSpecification
Chemical Name Boc-NH-Tri-(carbonylethoxymethyl)-methane
CAS Number 220431-61-8
Molecular Weight 437.44 g/mol
Storage Temperature -20°C (Long-term) / 2-8°C (Short-term)[1][4]
GHS Classification H315 (Skin Irritation), H319 (Eye Irritation)[4]
Signal Word Warning[4]

Experimental Protocols: Handling & Waste Quenching

The following step-by-step methodologies are designed as self-validating systems —meaning the protocol itself provides physical feedback to confirm that the step was completed successfully and safely.

Protocol A: Safe Weighing and Solution Preparation

Because this reagent is stored at -20°C[1], improper handling can ruin the stock and create contaminated cleanup waste.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator for 30–45 minutes.

    • Self-Validation: The step is complete when the external surface of the vial matches ambient room temperature to the touch and shows no visual fogging. This prevents atmospheric moisture condensation from hydrolyzing your activating reagents later.

  • Transfer: Working inside a certified chemical fume hood, use a positive displacement pipette (if viscous liquid) or a micro-spatula (if semi-solid) to transfer the required mass.

  • Dissolution: Dissolve the linker in an anhydrous organic solvent (e.g., DMF, DMSO, or DCM) prior to adding coupling activators like EDC or HATU[1].

Protocol B: Boc-Deprotection Waste Quenching (Critical Safety Step)

If your workflow involves removing the Boc group using an acid (e.g., TFA), the resulting waste must be quenched before disposal to prevent container explosion[2].

  • Venting: Allow the acidic reaction mixture to stir in an open flask inside the fume hood for 30 minutes to off-gas the bulk of the generated isobutylene and CO₂[2].

  • Neutralization: Slowly add the acidic waste dropwise to a beaker containing a large volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Self-Validation: Vigorous effervescence (bubbling) will occur. The neutralization is validated as complete when the addition of a drop of waste no longer produces visible bubbles, and a pH test strip confirms the solution is between pH 6 and 8.

  • Routing: Transfer the neutralized mixture to the appropriate waste stream (See Section 3).

Waste Segregation & Disposal Workflows

Improper segregation of organic waste can lead to the formation of highly toxic byproducts during municipal incineration[5]. Adhere strictly to the routing matrix below.

Table 2: Waste Stream Segregation Matrix

Waste MatrixTarget Disposal StreamCausality / Hazard Rationale
Linker + DMF / DMSO / AlcoholsNon-Halogenated Organic Safe for standard high-temperature incineration; no halogen content[5].
Linker + DCM / ChloroformHalogenated Organic Halogens form toxic chlorodioxins during standard combustion; requires specialized high-temp incineration[5].
Linker + Aqueous BuffersAqueous Waste (pH 6-8) Terminal carboxylic acids lower pH; must be neutralized to prevent plumbing corrosion and cross-reactions[3].
Solid Contaminated PPESolid Hazardous Waste Prevents chemical leaching into municipal solid waste streams.
Container Management Rules
  • Headspace: Never fill hazardous waste containers beyond 90% capacity. The remaining 10% headspace accommodates thermal expansion and minor residual gas evolution[6].

  • Labeling: Containers must be clearly labeled with the exact chemical constituents (e.g., "Non-Halogenated Waste: DMF, Boc-NH-Tri-(carbonylethoxymethyl)-methane 1%") immediately upon the first drop of waste entering the container[3][6].

Disposal Decision Workflow

WasteDisposal N1 Boc-Linker Waste Generation N2 Contains Halogenated Solvents (e.g., DCM)? N1->N2 N3 Halogenated Organic Waste Stream N2->N3 Yes N4 Contains >1% Water? N2->N4 No N5 Aqueous Waste (Neutralize to pH 6-8) N4->N5 Yes N6 Non-Halogenated Organic Waste N4->N6 No

Disposal decision workflow for Boc-NH-Tri-(carbonylethoxymethyl)-methane.

Emergency Spill Remediation

In the event of a localized benchtop spill:

  • Containment: Isolate the spill area. Do not allow the chemical to enter sink drains.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a specialized chemical spill pad).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, clearly labeled solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the wash water using absorbent pads and dispose of them in the solid hazardous waste bin.

Sources

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